molecular formula C7H10N2O2S B1628840 2-(Aminomethyl)benzenesulfonamide CAS No. 612-30-6

2-(Aminomethyl)benzenesulfonamide

Cat. No.: B1628840
CAS No.: 612-30-6
M. Wt: 186.23 g/mol
InChI Key: NDRZWXBIKCFBSU-UHFFFAOYSA-N
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Description

Historical Context of Sulfonamide Chemistry in Medicinal Science

The journey of sulfonamides in medicine began in the 1930s, marking a pivotal moment in the fight against bacterial infections. ebsco.com The first of these "miracle drugs" was Prontosil, a sulfonamide-containing dye, which was discovered to be effective against a range of bacterial infections. wikipedia.orgopenaccesspub.org This breakthrough, spearheaded by Gerhard Domagk at Bayer AG, paved the way for the antibiotic revolution. wikipedia.orgopenaccesspub.org It was later discovered that Prontosil itself was a prodrug, metabolizing in the body to the active antibacterial agent, sulfanilamide. openaccesspub.org This discovery spurred the development of numerous sulfonamide derivatives with improved efficacy and broader spectrum of activity against various pathogens, including those causing pneumonia, urinary tract infections, and wound infections during World War II. ebsco.comopenaccesspub.org

The mechanism of action of antibacterial sulfonamides involves the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. wikipedia.org As humans obtain folate from their diet, this pathway is not present, allowing for selective targeting of bacterial cells. wikipedia.org Beyond their antibacterial properties, research soon revealed that sulfonamide derivatives possessed other therapeutic activities. For instance, certain sulfonamides were found to have hypoglycemic effects, leading to the development of sulfonylureas for the treatment of type 2 diabetes. openaccesspub.org Thiazide diuretics, another class of sulfonamide-based drugs, also emerged from this era of intense research. wikipedia.org The versatility of the sulfonamide functional group has since led to its incorporation into drugs with anticonvulsant, antiviral, and anticancer properties, solidifying its enduring importance in medicinal chemistry. wikipedia.orgajchem-b.com

Significance of 2-(Aminomethyl)benzenesulfonamide as a Chemical Scaffold in Drug Discovery

The this compound core structure is a prime example of a privileged scaffold in drug discovery. This term refers to a molecular framework that is capable of binding to multiple biological targets, thereby serving as a starting point for the development of a diverse range of therapeutic agents. The sulfonamide group is a key pharmacophore, known for its ability to mimic the transition state of enzymatic reactions and to form crucial hydrogen bonds with biological targets. The aminomethyl group provides a versatile handle for chemical modification, allowing for the introduction of various substituents to modulate the compound's physicochemical properties, such as solubility, lipophilicity, and target affinity.

This scaffold and its isomers, such as 4-(aminomethyl)benzenesulfonamide and 4-(2-aminoethyl)benzenesulfonamide (B156865), are extensively used in the design of enzyme inhibitors. nih.govcerradopub.com.br A significant area of research focuses on their ability to inhibit carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological and pathological processes. nih.govnih.gov The primary sulfonamide moiety (SO2NH2) is a potent zinc-binding group, which is essential for the inhibition of these zinc-containing enzymes. By modifying the aminomethyl portion of the scaffold, researchers can achieve selective inhibition of different CA isoforms, including those associated with cancer (hCA IX and XII). nih.govnih.gov

The synthetic accessibility of this compound and its analogues further enhances their value as scaffolds. nih.gov The amino group can be readily functionalized through various chemical reactions, such as acylation, alkylation, and the formation of ureas or thioureas. nih.govnih.gov This allows for the systematic exploration of the structure-activity relationship (SAR), enabling medicinal chemists to fine-tune the properties of the resulting derivatives to achieve desired biological effects. The inherent versatility and proven biological activity of this scaffold have made it a cornerstone in the development of new therapeutic agents for a wide range of diseases. nih.gov

Scope and Research Trajectories Pertaining to this compound Derivatives

Current research involving this compound derivatives is multifaceted, exploring their potential in various therapeutic areas. A major focus remains on the development of highly selective carbonic anhydrase inhibitors. For instance, studies have shown that conjugating the 4-aminomethyl- or 4-aminoethyl-benzenesulfonamide scaffold with 1,3,5-triazine (B166579) moieties substituted with amino acids can lead to potent and selective inhibitors of tumor-associated hCA isoforms IX and XII. nih.gov The nature of the amino acid side chain, whether polar or non-polar, has been found to significantly influence the inhibitory activity and selectivity. nih.gov

Another significant research trajectory involves the synthesis of benzenesulfonamide (B165840) derivatives as antimicrobial and anti-inflammatory agents. drugbank.com For example, pyrazolyl benzenesulfonamide derivatives have been synthesized and shown to possess dual anti-inflammatory and antimicrobial activities with good safety profiles. drugbank.com Similarly, 2-aminothiazole (B372263) sulfonamide derivatives are being investigated for their potential as antioxidant and antimicrobial agents. nih.govexcli.de

Furthermore, the this compound scaffold is being utilized to create hybrid molecules with enhanced biological activity. By combining this scaffold with other pharmacologically active moieties, such as benzimidazole, researchers aim to develop novel compounds with potent antibacterial, antifungal, and anticancer properties. researchgate.net The exploration of different linkers and substituents on the benzenesulfonamide core continues to be a fruitful area of research, with in silico studies and ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions playing an increasingly important role in guiding the design of new derivatives with improved pharmacokinetic and pharmacodynamic profiles. cerradopub.com.brnih.gov

Below is a table summarizing some of the research on derivatives of aminomethyl- and aminoethyl-benzenesulfonamides and their biological targets.

ScaffoldDerivative TypeBiological TargetKey Findings
4-Aminomethyl/aminoethyl-benzenesulfonamide1,3,5-triazine conjugates with amino acidsCarbonic Anhydrases (hCA I, II, IV, IX, XII)Derivatives with non-polar amino acid side chains showed strong inhibition of hCA XII. nih.gov
4-(2-Aminoethyl)benzenesulfonamideBenzylaminoethylureido-tailed derivativesCarbonic Anhydrases (hCA I, II, IX, XII)Showed selective inhibition of cytosolic hCA II and membrane-bound hCA XII. nih.gov
4-(2-Aminoethyl)benzenesulfonamide5-Arylfuran-2-carboxamide derivativesCandida spp.Some derivatives exhibited fungistatic and fungicidal effects. mdpi.com
BenzenesulfonamidePyrazolyl derivativesCOX-1, COX-2, E. coli, S. aureus, C. albicansShowed dual anti-inflammatory and antimicrobial activity with good COX-2 selectivity. drugbank.com
2-AminothiazoleSulfonamide derivativesJack bean and Bacillus pasteurii urease, α-glucosidase, α-amylaseExhibited potent inhibitory effects against various enzymes. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(aminomethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c8-5-6-3-1-2-4-7(6)12(9,10)11/h1-4H,5,8H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDRZWXBIKCFBSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90588625
Record name 2-(Aminomethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

612-30-6
Record name 2-(Aminomethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Modifications of 2 Aminomethyl Benzenesulfonamide

Established Synthetic Pathways for 2-(Aminomethyl)benzenesulfonamide and its Isomers

The synthesis of this compound and its structural isomers, such as 4-(2-aminoethyl)benzenesulfonamide (B156865), can be achieved through various established routes. A common approach involves the reduction of a nitro group to an amine. For instance, the synthesis of 2-aminobenzenesulfonamide (B1663422) can be accomplished by the reduction of 2-nitrobenzenesulfonamide. sciencemadness.org The precursor, 2-nitrobenzenesulfonamide, is typically prepared from 2-nitrobenzenesulfonyl chloride. sciencemadness.org

Another key intermediate, 4-(2-aminoethyl)benzenesulfonamide, is widely used in the synthesis of various therapeutic agents. A method for its synthesis involves the acetylation of phenethylamine, followed by chlorosulfonation, amination, and subsequent hydrolysis. google.com This multi-step process provides a reliable route to obtain the desired product. google.com The synthesis of optically active benzenesulfonamide (B165840) derivatives can be achieved with high reaction yield and optical purity through processes that require fewer reaction steps compared to conventional methods. google.com

The isomers of aminomethylbenzenesulfonamide are crucial starting materials for a wide range of derivatives. The synthesis of 4-amino-substituted benzenesulfonamides, for example, can start from 4-aminobenzene-1-sulfonamide, which is then subjected to reactions such as treatment with carbon disulfide and ethyl iodide to yield diethyl 4-aminophenylsulfonylcarbonimidodithioate. nih.gov

Derivatization Strategies for Structural Diversity and Enhanced Bioactivity

To explore the full potential of the this compound scaffold, various derivatization strategies are employed. These modifications aim to introduce structural diversity, which can lead to enhanced biological activity and selectivity.

Formation of Schiff Bases and Related Conjugates from this compound

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are a versatile class of compounds with numerous applications. researchgate.netnih.gov The reaction of 4-(2-aminoethyl)benzenesulfonamide with various substituted aromatic aldehydes in the presence of a catalytic amount of formic acid in methanol (B129727) leads to the formation of Schiff base derivatives. researchgate.net These Schiff bases have been investigated for their inhibitory activity against carbonic anhydrase isoforms. researchgate.netnih.govsemanticscholar.org The formation of an imine or azomethine group (-CH=N-) is a key feature of these reactions. researchgate.net The synthesis of sulfonamide Schiff bases can be achieved through the condensation of sulfonamides containing a primary amino group with aldehydes. nih.gov

N-Substitution and Benzenesulfonamide Ring Modifications

N-substitution of the sulfonamide group and modifications of the benzenesulfonamide ring are common strategies to generate diverse libraries of compounds. N-sulfonylation of 2-aminothiazole (B372263) with various benzenesulfonyl chlorides in the presence of sodium carbonate is a method used to synthesize 2-aminothiazole sulfonamide derivatives. nih.gov The synthesis of N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives can be achieved through a metal-promoted tandem nitration and halogenation of N-phenylbenzenesulfonamide. rsc.org

Furthermore, the synthesis of benzylaminoethylureido-tailed benzenesulfonamides involves the reaction of intermediates with tert-butyl (2-aminoethyl) carbamate, followed by further synthetic steps to yield the final products. nih.gov Modifications can also include the introduction of various functional groups, such as electron-donating or electron-withdrawing groups, onto the benzene (B151609) ring to study their effect on biological activity. nih.gov

Incorporation of Heterocyclic Moieties onto the this compound Scaffold

The incorporation of heterocyclic rings is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of a lead compound. In the context of this compound, this can be achieved by reacting it with heterocyclic precursors. For example, 2-aminothiazole can be used as a scaffold to synthesize a series of sulfonamide derivatives. nih.govnih.gov The synthesis of 5-arylfuran-2-carboxamide derivatives involves the coupling of a suitable 5-arylfurancarboxylic acid derivative with an amine, such as 4-(2-aminoethyl)benzenesulfonamide, using a coupling reagent like HBTU. mdpi.com This approach allows for the introduction of diverse heterocyclic systems, including furan, thiazole (B1198619), and others, onto the benzenesulfonamide core. nih.govnih.govmdpi.com

Metal Complexation and Radiopharmaceutical Conjugation Involving this compound

The ability of this compound and its derivatives to form metal complexes has been explored for various applications. The Schiff bases derived from this compound can act as ligands for metal ions, forming coordination complexes. researchgate.net For instance, Schiff bases of 2-aminophenol (B121084) have been synthesized and screened for their ability to detect metal ions like Cu2+, Zn2+, and Ni2+. rsc.org

In the field of nuclear medicine, radiopharmaceuticals play a crucial role in both diagnosis and therapy. nih.govnih.goviaea.org The development of new radiopharmaceuticals often involves conjugating a targeting molecule to a radionuclide. nih.govnih.gov While direct examples of this compound in clinically approved radiopharmaceuticals are not prominent in the provided results, the structural motifs present in its derivatives are relevant. For instance, the development of targeted radiopharmaceutical-based theranostics often utilizes vectors that can be conjugated to radionuclides like 177Lu and 68Ga. nih.gov The principles of metal complexation are fundamental to the design of these agents.

Green Chemistry Principles Applied to the Synthesis of this compound Derivatives

The application of green chemistry principles to the synthesis of sulfonamides is an area of growing importance, aiming to develop more environmentally benign and sustainable processes. acs.orgnih.govrsc.orgresearchgate.netresearchgate.net Key strategies include the use of water as a solvent, the avoidance of toxic reagents and solvents, and the development of one-pot multi-component reactions. rsc.orgresearchgate.netrsc.org

A facile and environmentally benign synthesis of sulfonamides has been described using water as the reaction medium and omitting the use of organic bases. rsc.org This method involves the reaction of amino compounds with arylsulfonyl chlorides under dynamic pH control, with product isolation achieved by simple filtration after acidification. rsc.org Another eco-friendly approach utilizes flow synthesis, which allows for a rapid, safe, and scalable preparation of sulfonamides. acs.org This method often employs greener solvents like polyethylene (B3416737) glycol 400 (PEG 400) and minimizes waste. acs.org

Furthermore, the use of ultrasound-assisted or microwave synthesis, solvent-free reactions, and green reaction environments have been explored for the synthesis of sulfonamide derivatives. nih.gov For instance, the synthesis of arylsulfonamide derivatives of cyclic arylguanidines has been achieved with high efficiency using water as the solvent and potassium carbonate as the base under sonochemical or microwave conditions. nih.gov These green synthetic methods offer significant advantages in terms of reduced environmental impact and improved efficiency compared to traditional synthetic routes.

Pharmacological Profiling and Biological Activities of 2 Aminomethyl Benzenesulfonamide Derivatives

Enzyme Inhibition Studies

Human Carbonic Anhydrase (hCA) Inhibition

The primary sulfonamide moiety is a well-established pharmacophore for inhibiting human carbonic anhydrases (hCAs), a family of zinc-metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govnih.gov This reaction is fundamental to numerous physiological processes, including pH regulation, CO2 transport, and electrolyte secretion. nih.govnih.gov Derivatives of 4-(2-aminoethyl)benzenesulfonamide (B156865) are frequently synthesized and evaluated for their ability to inhibit various hCA isoforms, with the goal of developing isoform-selective inhibitors for specific therapeutic applications. nih.govtandfonline.comtandfonline.comharran.edu.trharran.edu.tr

The cytosolic isoforms hCA I and hCA II are widespread and considered off-targets for many therapeutic applications, such as anticancer agents, making selective inhibition against other isoforms a key goal. Derivatives of 4-(2-aminoethyl)benzenesulfonamide often show varied inhibitory activity against these cytosolic enzymes.

For instance, a series of bis-ureido-substituted benzenesulfonamides demonstrated weak inhibition against hCA I, with inhibition constants (Kᵢ) ranging from 68.1 nM to 9174 nM. nih.gov The same series showed more effective to moderate inhibition against hCA II, with Kᵢ values between 4.4 nM and 792 nM. nih.gov In another study, Schiff base derivatives of 4-(2-aminoethyl)benzenesulfonamide and their reduced secondary amine counterparts were synthesized. The secondary amines, in particular, were found to be potent inhibitors of both hCA I and hCA II. tandfonline.com Similarly, dipeptide conjugates of 4-(2-aminoethyl)benzenesulfonamide have also been investigated, showing inhibitory properties against these cytosolic isoforms. tandfonline.com

Interactive Table: Inhibitory Activity (Kᵢ, nM) of 4-(2-aminoethyl)benzenesulfonamide Derivatives Against Cytosolic hCAs.

Compound Series hCA I (Kᵢ, nM) hCA II (Kᵢ, nM) Source
Bis-ureido derivatives 68.1 - 9174 4.4 - 792 nih.gov
Dipeptide conjugates Micromolar range Micromolar range tandfonline.com

The transmembrane, tumor-associated isoforms hCA IX and hCA XII are key targets for anticancer therapies due to their overexpression in various hypoxic tumors, where they contribute to the acidification of the tumor microenvironment. nih.govtandfonline.com Consequently, developing selective inhibitors for these isoforms is a major focus of research.

Derivatives of 4-(2-aminoethyl)benzenesulfonamide have shown significant promise in this area. A series of bis-ureido-substituted derivatives effectively inhibited hCA IX and hCA XII, with Kᵢ values in the ranges of 6.73–835 nM and 5.02–429 nM, respectively. nih.gov Compounds 11 and 19 from this series were particularly potent against both isoforms. nih.gov Schiff base derivatives of 4-(2-aminoethyl)benzenesulfonamide and their corresponding secondary amines have also demonstrated effective inhibitory activities against hCA IX and hCA XII. tandfonline.com Furthermore, strategies involving the replacement of structural motifs in known inhibitors like SLC-0111 with benzothiazole (B30560) have been employed to create novel derivatives targeting hCA IX and hCA XII. nih.govresearchgate.net

Interactive Table: Inhibitory Activity (Kᵢ, nM) of 4-(2-aminoethyl)benzenesulfonamide Derivatives Against Tumor-Associated hCAs.

Compound Series hCA IX (Kᵢ, nM) hCA XII (Kᵢ, nM) Source
Bis-ureido derivatives 6.73 - 835 5.02 - 429 nih.gov
Schiff base derivatives Effective Inhibition Effective Inhibition tandfonline.comharran.edu.trharran.edu.tr

A crucial aspect of developing hCA inhibitors is achieving selectivity for the target isoform over off-target ones, particularly the ubiquitous cytosolic enzymes hCA I and II. Research on 4-(2-aminoethyl)benzenesulfonamide derivatives has focused on tuning the chemical structure to enhance this selectivity.

For example, in a study of bis-ureido-substituted derivatives, compound 19 showed potent inhibition of hCA IX and hCA XII while exhibiting better selectivity against the off-target isoforms hCA I and hCA II compared to other compounds in the series. nih.gov The development of Schiff base derivatives and their subsequent reduction to secondary amines also yielded compounds with effective and, in some cases, selective inhibitory profiles against hCA IX and XII. tandfonline.com The rationale behind these modifications is that the "tail" portion of the inhibitor can be designed to interact with unique amino acid residues within the active site of different isoforms, thereby conferring selectivity. This approach has led to the identification of inhibitors that can discriminate between even the highly homologous tumor-associated isoforms, hCA IX and hCA XII. nih.gov

Cathepsin Inhibition

Cathepsins are a class of proteases involved in various physiological and pathological processes, including immune responses and cancer progression. While sulfonamides have been investigated as inhibitors of various enzymes, the available literature from the conducted search does not provide specific studies on the inhibition of cathepsins by derivatives of 2-(aminomethyl)benzenesulfonamide or its isomer, 4-(2-aminoethyl)benzenesulfonamide. Research on cathepsin inhibitors often focuses on other chemical scaffolds, such as those containing nitrile or vinyl sulfone warheads, which interact with the catalytic cysteine residue in the active site of these proteases. researchgate.netresearchgate.net

Other Enzyme Systems (e.g., Urease, α-Glucosidase, DPPH)

The versatility of the benzenesulfonamide (B165840) scaffold has prompted investigation into its effects on other enzyme systems beyond carbonic anhydrases.

Urease Inhibition: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a target for the treatment of infections caused by urease-producing bacteria. While the core benzenesulfonamide structure is present in many biologically active compounds, specific data on the urease inhibitory activity of this compound derivatives was not found in the reviewed search results.

α-Glucosidase Inhibition: α-Glucosidase inhibitors are used in the management of type 2 diabetes. Some studies have explored sulfonamide derivatives as potential inhibitors of this enzyme. For example, novel sulfonamide-based vic-dioxime metal complexes have been synthesized and evaluated for their inhibitory effects on α-glucosidase. However, specific studies focusing on derivatives of this compound were not identified in the search.

DPPH Radical Scavenging Activity: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant or radical-scavenging potential of compounds. Some studies on novel benzothiazole derivatives, which may be synthesized from various starting materials, have included evaluations of their antioxidant activity using the DPPH method. tandfonline.comresearchgate.netnih.gov For instance, certain amino acid-benzothiazole conjugates showed moderate to low antioxidant activities compared to standard controls. tandfonline.comresearchgate.netnih.gov This indicates that while the broader class of related heterocyclic compounds has been tested, specific and detailed antioxidant profiling of this compound derivatives is not extensively covered in the provided results.

Antimicrobial Activities

Derivatives of this compound have been a subject of investigation for their potential as antimicrobial agents, demonstrating a range of activities against various bacterial and fungal pathogens.

The structural framework of benzenesulfonamide has served as a scaffold for developing new antibacterial agents. Studies have shown that specific derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria.

Hybrid antimicrobials combining thiazole (B1198619) and sulfonamide groups have been synthesized and evaluated. nih.gov N-(thiazol-2-yl)benzenesulfonamide derivatives, when complexed with the cell-penetrating peptide octaarginine, show significant antibacterial effects. nih.gov For instance, an isopropyl-substituted derivative demonstrated a low minimum inhibitory concentration (MIC) of 3.9 µg/mL against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Achromobacter xylosoxidans. nih.gov The antibacterial activity of these synthesized compounds was confirmed through disk diffusion and broth microdilution methods, with some showing efficacy against both rod-shaped and spherical bacteria. nih.gov

Other research has focused on sulfonamide derivatives against clinical isolates of Staphylococcus aureus, a significant Gram-positive pathogen, including methicillin-resistant strains (MRSA). nih.gov Compounds such as N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide and N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamide have shown strong inhibitory effects. nih.gov The former compound, in particular, displayed higher efficacy against 21 MRSA isolates than the antibiotic oxacillin (B1211168), with MIC values as low as 32 µg/mL against the reference strain S. aureus ATCC 29213. nih.gov

Furthermore, the development of oxoazetidine-benzene sulfonamide conjugates has yielded compounds with a potential antibacterial profile, particularly against Gram-negative species. researchgate.net Certain derivatives in this class exhibited greater activity against Gram-negative bacteria than amoxicillin. One compound showed good activity against all tested bacteria, which included Gram-positive, Gram-negative, and penicillin-resistant strains like Pseudomonas aeruginosa. researchgate.net

Table 1: Antibacterial Activity of Benzenesulfonamide Derivatives

Derivative Class Specific Compound/Derivative Target Bacteria Key Findings Reference
N-(thiazol-2-yl)benzenesulfonamides Isopropyl substituted derivative S. aureus (Gram+), A. xylosoxidans (Gram-) Potent activity with MIC of 3.9 µg/mL. nih.gov
Nitro-phenyl-benzenesulfonamides N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide S. aureus (MRSA and MSSA) Strong inhibition; more effective than oxacillin against some MRSA isolates (MIC: 32 µg/mL). nih.gov
Oxoazetidine-benzene sulfonamides Compound 4b4 Gram-positive, Gram-negative, and penicillin-resistant bacteria Good activity against all tested species. researchgate.net
Oxoazetidine-benzene sulfonamides Compounds 4a1, 4b1, 4a2, 4b2 Gram-negative bacteria Showed greater activity against Gram-negative bacteria compared to amoxicillin. researchgate.net

The antifungal potential of arylsulfonamide-based compounds has been explored, leading to the discovery of derivatives with both fungistatic and fungicidal properties against clinically relevant yeasts. nih.gov Research into novel arylsulfonamides has identified compounds effective against Candida albicans and Candida glabrata. nih.gov These findings suggest that derivatives with specific structural features could be developed for topical applications against fungal infections. nih.gov

In a related study, 5-arylfuran-2-carboxamide derivatives were synthesized, including one using 4-(2-aminoethyl)benzenesulfonamide as a starting material, and tested against various Candida species. mdpi.com One of the active compounds, N-[(4-sulfamoylphenyl)methyl][1,1′-biphenyl]-4-carboxamide, was hypothesized to exert its effect by altering the cell membrane of Candida spp. mdpi.com Another derivative, N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide, showed notable fungistatic and fungicidal effects against C. glabrata and C. parapsilosis. mdpi.com

Additionally, studies on aminosulphoxide derivatives, which are structurally related to sulfonamides, have demonstrated antifungal activity against yeasts like Candida tropicalis and filamentous fungi such as Fusarium oxysporum and Trichophyton tonsurans. nih.gov Time-kill curve analysis indicated a fungistatic mode of action for these compounds. nih.gov

Table 2: Antifungal Activity of Benzenesulfonamide and Related Derivatives

Derivative Class Target Fungi Key Findings Reference
Arylsulfonamides Candida albicans, Candida glabrata Discovered compounds with fungistatic and fungicidal activity. nih.gov
5-Arylfuran-2-carboxamides Candida glabrata, Candida parapsilosis N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide showed fungistatic and fungicidal effects (MIC = 0.062–0.250 mg/mL). mdpi.com
Aminosulphoxides Candida tropicalis, Fusarium oxysporum, Trichophyton tonsurans Derivatives showed fungistatic activity and delayed growth. nih.gov

Anticancer and Cytotoxic Effects

Benzenesulfonamide derivatives have emerged as a promising class of compounds in anticancer research, exhibiting significant cytotoxic effects against a variety of human cancer cell lines through diverse mechanisms of action.

A wide array of this compound derivatives has demonstrated potent cytotoxic activity against multiple human cancer cell lines. For example, certain 3-(benzenesulfonyl)-2-(propenylideneamino)guanidine derivatives showed strong cytotoxicity against colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cells. mdpi.com Specifically, compounds 20 and 24 in the study displayed mean IC₅₀ values of 12.8 and 12.7 µM, respectively, across three tested cell lines, with the HCT-116 cell line being particularly sensitive. mdpi.com

Similarly, newly designed 2-(aminomethyl)benzimidazole derivatives, which are structurally related, were evaluated for their cytotoxic activities. chemrevlett.com Several of these compounds were highly active against the T47D breast cancer cell line, with some showing greater cytotoxicity than the reference drug gefitinib (B1684475). chemrevlett.com However, the A549 lung cancer cell line showed high resistance to these compounds. chemrevlett.com Other studies on 2-aminothiazole (B372263) derivatives incorporating a sulfonamide moiety also reported antiproliferative activity against HCT-116, MCF-7, U87 MG, A549, and HeLa cell lines. nih.gov

Further research on N²-acryloylbenzohydrazides revealed general cytotoxicity towards human HCT-116 colon cancer cells and MCF-7 and MDA-MB-231 breast cancer cell lines. nih.gov Likewise, aminomethyl derivatives of eugenol (B1671780) have been tested, showing cytotoxicity against the MCF-7 cell line with LC₅₀ values ranging from 21.7 to 96.9 µg/ml. researchgate.net

Table 3: In Vitro Cytotoxicity of Benzenesulfonamide Derivatives Against Human Cancer Cell Lines

Derivative Class Cancer Cell Lines Example IC₅₀/LC₅₀ Values Reference
3-(Benzenesulfonyl)-2-(propenylideneamino)guanidines HCT-116, MCF-7, HeLa Mean IC₅₀ of ~12.7 µM for compound 24. mdpi.com
2-(Aminomethyl)benzimidazoles T47D (Breast), A549 (Lung) Compounds 4g and 2g showed higher cytotoxicity than gefitinib against T47D. chemrevlett.com
2-Aminothiazole-sulfonamides HCT-116, MCF-7, U87 MG, A549, HeLa Antiproliferative activity observed. nih.gov
N²-Acryloylbenzohydrazides HCT-116, MCF-7, MDA-MB-231 Demonstrated general cytotoxicity. nih.gov
Aminomethyl derivatives of Eugenol MCF-7 (Breast) LC₅₀ values ranged from 21.7 to 96.9 µg/ml. researchgate.net
Benzenesulfonamide derivatives BEL-7404 (Hepatocellular Carcinoma) Identified as potent PI3K/mTOR dual inhibitors. nih.gov

The anticancer effects of this compound derivatives are often mediated by their ability to induce programmed cell death (apoptosis) and interfere with the cancer cell cycle.

A novel 2,4-dinitrobenzenesulfonamide (B1250028) derivative, referred to as S1, was shown to induce morphological changes characteristic of apoptosis in K562 and Jurkat acute leukemia cells. nih.gov The mechanism in K562 cells involved cell cycle arrest at the G2/M phase and activation of both extrinsic and intrinsic apoptotic pathways, including activation of caspase-3. nih.gov In Jurkat cells, the same compound caused cell cycle blockade at the G0/G1 phase and induced intrinsic apoptosis. nih.gov

Other studies have elucidated similar mechanisms. A chalcone (B49325) derivative was found to suppress viability in ovarian cancer cells by inducing cell cycle arrest at the G2/M phase and triggering apoptosis. nih.gov This process was linked to the generation of reactive oxygen species (ROS), DNA damage, and the modulation of key proteins such as p21, cleaved PARP, and members of the Akt and NF-κB signaling pathways. nih.gov The pro-apoptotic protein Bad was also implicated. nih.gov

Furthermore, certain derivatives function by inhibiting critical signaling pathways that control cell growth and proliferation. A series of benzenesulfonamide derivatives were identified as potent dual inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), key regulators of a signaling pathway often dysregulated in cancer. nih.gov Other modes of action include the lowering of mitochondrial membrane potential and increasing intracellular ROS concentrations, which can trigger apoptosis. nih.gov

Table 4: Mechanisms of Antiproliferative Action

Mechanism Derivative Class/Example Effect Cell Lines Reference
Cell Cycle Arrest 2,4-Dinitrobenzenesulfonamide (S1) Arrest at G2/M phase K562 (Leukemia) nih.gov
2,4-Dinitrobenzenesulfonamide (S1) Arrest at G0/G1 phase Jurkat (Leukemia) nih.gov
Chalcone derivative 1C Arrest at G2/M phase A2780 (Ovarian) nih.gov
Apoptosis Induction 2,4-Dinitrobenzenesulfonamide (S1) Activation of intrinsic & extrinsic pathways, caspase-3 activation K562 (Leukemia) nih.gov
Chalcone derivative 1C ROS generation, DNA damage, PARP cleavage A2780 (Ovarian) nih.gov
N²-Acryloylbenzohydrazides Lowering of mitochondrial membrane potential, increased ROS HCT-116, MCF-7 nih.gov
Signaling Pathway Inhibition Benzenesulfonamide derivatives Potent dual inhibitors of PI3K/mTOR Hepatocellular Carcinoma nih.gov

A critical attribute for a potential anticancer agent is its ability to selectively target malignant cells while sparing healthy, non-malignant cells. Several studies on this compound derivatives have highlighted this desirable property.

Research on a new 2,4-dinitrobenzenesulfonamide derivative (S1) demonstrated that while it was cytotoxic to acute leukemia cell lines (K562 and Jurkat), it was not cytotoxic to normal human mononuclear cells, indicating a highly selective action for the cancerous lineages. nih.gov Similarly, a study on 2-(aminomethyl)benzimidazole derivatives found that while the compounds were active against a breast cancer cell line, they were inactive against normal Vero cells, underscoring their cancer-selective profile. chemrevlett.com

Further evidence of selectivity comes from 3-(benzenesulfonyl)-2-(propenylideneamino)guanidine derivatives. mdpi.com Specific compounds in this series displayed remarkable selectivity, with IC₅₀ values against HCT-116 colon cancer cells being significantly lower than those against non-cancerous HaCaT keratinocyte cells. For one derivative, the selectivity ratio was four times higher for HCT-116 cells compared to the non-malignant cells. mdpi.com

Another form of selectivity involves targeting the unique microenvironment of tumors. Basic nitrobenzenesulfonamides have been developed as hypoxic cell-selective cytotoxic agents. nih.gov One such derivative, N-(2-aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide hydrochloride, was found to be preferentially toxic to hypoxic EMT6 mammary carcinoma cells, with no effect on the same cells under normal oxygen (aerobic) conditions at the tested concentration. nih.gov

Table 5: Selective Cytotoxicity of Benzenesulfonamide Derivatives

Derivative Class/Compound Malignant Cells Non-Malignant Cells Key Finding Reference
2,4-Dinitrobenzenesulfonamide (S1) K562, Jurkat (Leukemia) Normal mononuclear cells Highly selective cytotoxicity for AL lineages; not cytotoxic to normal cells. nih.gov
3-(Benzenesulfonyl)-guanidines HCT-116 (Colon), MCF-7 (Breast) HaCaT (Keratinocytes) Remarkable selectivity, with up to 11 times stronger inhibition of HCT-116 than HaCaT for one compound. mdpi.com
2-(Aminomethyl)benzimidazoles T47D (Breast) Vero (Kidney epithelial) Active against cancer cells but inactive against normal cells. chemrevlett.com
Nitrobenzenesulfonamides EMT6 (Mammary Carcinoma) Aerobic EMT6 cells Preferentially toxic to hypoxic cancer cells over aerobic cells. nih.gov

Antiviral Activities

Benzenesulfonamide derivatives have emerged as a promising scaffold in the development of novel antiviral agents, demonstrating activity against a range of viruses through various mechanisms of action.

Inhibition of Arboviruses (e.g., Chikungunya Virus, Zika Virus)

Mosquito-borne flaviviruses represent a significant global health challenge. Research into benzenesulfonamide (BSA) derivatives has identified their potential in combating these pathogens. By targeting host factors essential for viral replication, these compounds offer a promising avenue for antiviral therapy. Specifically, structure-guided design has led to the generation of BSA derivatives that inhibit the host's calcium/calmodulin-dependent kinase II (CaMKII). nih.gov One such derivative, N-(4-cycloheptyl-4-oxobutyl)-4-methoxy-N-phenylbenzenesulfonamide, demonstrated notable inhibitory activity against CaMKII and showed efficacy against both Dengue virus and Zika virus (ZIKV) in human neuronal cells. nih.gov This compound significantly reduced viremia levels in animal models. nih.gov

Derivatives have also shown activity against Chikungunya virus (CHIKV), another debilitating arbovirus. The heterocyclic β-aminomethyl vinyl sulfone, RA-0002034, acts as a potent irreversible covalent inhibitor of the alphavirus nsP2 cysteine protease, which is crucial for viral replication. nih.gov Structure-activity relationship (SAR) studies on analogues of this compound have revealed that while the covalent warhead is sensitive to modification, alterations to the core heterocycle and its aryl substituent are well-tolerated, with some analogues showing enhanced binding to the CHIKV nsP2 protease. nih.gov Furthermore, a benzo frontiersin.organnulene compound was identified as an inhibitor of CHIKV, targeting the nsP3 macrodomain and the human enzyme dihydroorotate (B8406146) dehydrogenase. nih.gov

Derivative FamilyTarget Virus(es)Mechanism of ActionKey Findings
Benzenesulfonamides (BSA)Dengue, Zika VirusInhibition of host Calcium/Calmodulin-Dependent Kinase II (CaMKII) nih.govN-(4-cycloheptyl-4-oxobutyl)-4-methoxy-N-phenylbenzenesulfonamide inhibited CaMKII and reduced viral load. nih.gov
β-Amidomethyl vinyl sulfonesChikungunya VirusCovalent inhibition of nsP2 cysteine protease nih.govRA-0002034 showed broad-spectrum antiviral activity. nih.gov
Benzo frontiersin.organnulenesChikungunya VirusInhibition of nsP3 macrodomain and human dihydroorotate dehydrogenase nih.govLead compounds showed excellent cellular antiviral activity. nih.gov

Activity Against Other Viral Targets (e.g., SARS-CoV-2, HIV Proteases)

The structural versatility of benzenesulfonamide derivatives has been leveraged to develop inhibitors for other critical viral enzymes. In the context of Human Immunodeficiency Virus (HIV), these derivatives have been extensively studied as protease inhibitors. Substituted aminophenylsulfonamide compounds have been found to have favorable pharmacological profiles, showing activity not only against wild-type HIV but also against various mutant strains resistant to existing protease inhibitors. google.com Highly potent HIV-1 protease inhibitors have been developed by incorporating a (R)-hydroxyethylaminesulfonamide transition-state isostere. nih.gov One such inhibitor, featuring a crown-THF-derived acetamide (B32628) and a cyclopropylaminobenzothiazole P2'-ligand, demonstrated very potent antiviral activity against multidrug-resistant HIV-1 variants. nih.gov Other approaches include the development of benzenesulfonamide quinoline (B57606) derivatives that inhibit HIV-1 replication by targeting the Rev protein, which is essential for the nuclear export of viral RNA. rsc.org Additionally, oxazole-benzenesulfonamide derivatives have been shown to inhibit the crucial interaction between HIV-1 reverse transcriptase (RT) and the cellular eukaryotic translation elongation factor 1A (eEF1A), thereby hampering viral replication. nih.gov

In the fight against SARS-CoV-2, the virus responsible for the COVID-19 pandemic, research has identified several molecules that can shut down the viral polymerase, a key enzyme for its replication. eurekalert.org Furthermore, novel benzoisothiazolone derivatives have been identified as potent inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme in the viral life cycle. nih.gov

Derivative ClassTarget VirusViral Target/MechanismExample/Key Finding
AminophenylsulfonamidesHIVProtease Inhibition google.comActive against wild-type and multidrug-resistant HIV. google.com
(R)-hydroxyethylaminesulfonamidesHIV-1Protease Inhibition nih.govInhibitor 4h showed potent activity against resistant variants. nih.gov
Benzenesulfonamide quinolinesHIV-1Rev Protein Inhibition rsc.orgIdentified compounds with low toxicity and potent inhibition of HIV-1 replication. rsc.org
Oxazole-benzenesulfonamidesHIV-1Inhibition of RT-eEF1A interaction nih.govCompounds C7, C8, and C9 dose-dependently inhibited the interaction. nih.gov
BenzoisothiazolonesSARS-CoV-2Main Protease (Mpro) Inhibition nih.govA lead compound displayed an IC50 value of 116 nM against SARS-CoV-2 Mpro. nih.gov

Cardiovascular System Modulation

Certain benzenesulfonamide derivatives have shown significant effects on the cardiovascular system, particularly in modulating vascular tone and cardiac function.

Effects on Perfusion Pressure and Coronary Resistance

Studies utilizing an isolated rat heart model have demonstrated the cardiovascular effects of specific benzenesulfonamide derivatives. The compound 4-(2-aminoethyl)benzenesulfonamide has been shown to significantly decrease perfusion pressure in a time-dependent manner when compared to a control and other benzenesulfonamide derivatives. cerradopub.com.brresearchgate.net In the same experimental model, this compound also led to a reduction in coronary resistance. cerradopub.com.brcerradopub.com.br These findings suggest that 4-(2-aminoethyl)benzenesulfonamide may interact with biomolecules involved in the regulation of blood pressure and vascular resistance. cerradopub.com.br The determination of coronary resistance was calculated as the relationship between coronary flow and perfusion pressure. cerradopub.com.br

CompoundEffect on Perfusion PressureEffect on Coronary ResistanceExperimental Model
4-(2-aminoethyl)benzenesulfonamideTime-dependent decrease cerradopub.com.brresearchgate.netDecreased cerradopub.com.brcerradopub.com.brIsolated rat heart cerradopub.com.br

Theoretical Interaction with Ion Channels (e.g., Calcium Channels)

The observed effects on perfusion pressure and coronary resistance have led to investigations into the potential mechanisms of action, with a focus on ion channels. Theoretical docking studies suggest that 4-(2-aminoethyl)benzenesulfonamide could interact with specific amino acid residues, such as Glu614 and Ala320, on the surface of the 6jp5 protein, which represents a calcium channel. cerradopub.com.brcerradopub.com.br This interaction is hypothesized to result in the formation of a ligand-calcium channel complex, leading to channel inhibition and subsequently, a decrease in perfusion pressure and vascular resistance. cerradopub.com.brcerradopub.com.br This aligns with broader findings that some sulfonamide derivatives can act as calcium channel inhibitors. cerradopub.com.br The potential for these compounds to modulate calcium influx is further supported by studies on other benzenesulfonamide derivatives which have been shown to increase the reactivity of vascular smooth muscle by enhancing calcium influx from both intra- and extracellular stores. nih.gov

Antioxidant Activity (e.g., Radical Scavenging, Metal-Reducing Abilities)

A number of benzenesulfonamide derivatives have been evaluated for their antioxidant properties. The ability to neutralize free radicals and reduce oxidative stress is a key therapeutic target for various diseases. mdpi.com The antioxidant capacity of these compounds is often assessed through various in vitro assays.

Hybrid molecules combining benzene (B151609) sulfonamide with piperazine (B1678402) derivatives have demonstrated significant antioxidant capacity. nih.gov These compounds were evaluated using several methods, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays, the ferric reducing antioxidant power (FRAP) assay, the cupric reducing antioxidant capacity (CUPRAC) assay, and metal chelating assays. nih.gov Some of these hybrid compounds showed higher antioxidant activity in the FRAP and CUPRAC assays compared to reference standards. nih.gov Similarly, certain 2-aminothiazole derivatives have shown potent DPPH scavenging capabilities. nih.gov

The antioxidant activity of sulfonamides can also be enhanced through the formation of metal complexes. It has been suggested that the chelation of metal ions by sulfonamide-derived Schiff bases increases the lipophilic nature of the central metal atom, which can facilitate its passage through cell membranes. tandfonline.com This process of chelation can reduce the polarity of the metal ion and is a mechanism by which flavonoids, for example, inhibit pro-oxidant reactions like the Fenton reaction. mdpi.com The synthesis of metal-based sulfonamides has been explored, and these complexes have been screened for various biological activities, including antibacterial and antifungal properties, which are sometimes linked to their redox properties. nih.govtandfonline.comnih.gov

Derivative ClassAntioxidant Assay(s)Key Findings
Benzene sulfonamide-piperazine hybridsDPPH, ABTS, FRAP, CUPRAC, Metal Chelating nih.govHigh antioxidant capacity observed, with some compounds outperforming references in FRAP and CUPRAC assays. nih.gov
2-Aminothiazole derivativesDPPH Scavenging nih.govPotent radical scavenging activity demonstrated. nih.gov
Sulfonamide-derived Schiff base metal complexesVariousChelation of metal ions enhances the lipophilic nature, potentially improving biological activity. tandfonline.com

Anti-inflammatory Properties

Derivatives of benzenesulfonamide are recognized for their significant anti-inflammatory activities, which are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX). The sulfonamide moiety is a critical pharmacophore in several selective COX-2 inhibitors. researchgate.net Research into novel benzenesulfonamide derivatives has revealed potent anti-inflammatory effects, demonstrated in various in vitro and in vivo models.

A notable study investigated a series of novel benzenesulfonamide derivatives of 5'-aminospirotriazolotriazine. nih.govnih.gov In a carrageenan-induced rat paw edema model, a standard test for acute inflammation, three of these compounds demonstrated significantly stronger anti-inflammatory activity than the conventional non-steroidal anti-inflammatory drug (NSAID), indomethacin (B1671933). nih.gov At a dose of 200 mg/kg, the derivatives achieved a maximum inhibition of paw edema at the four-hour mark, with inhibition percentages of 96.31%, 72.08%, and 99.69%, respectively. nih.gov In comparison, indomethacin at a 10 mg/kg dose showed an inhibition of 57.66%. nih.gov

The mechanism behind this potent activity was explored by measuring the levels of pro-inflammatory cytokines and oxidative stress markers in the inflamed paw tissue. The compounds were found to significantly reduce levels of tumor necrosis factor-alpha (TNF-α), interleukin-1 alpha (IL-1α), interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and C-reactive protein (CRP) more effectively than indomethacin. nih.gov Furthermore, these derivatives enhanced the levels of antioxidant enzymes, superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH), and reduced COX-1 and COX-2 levels to those comparable to the non-inflamed control group. nih.gov

Another in vitro assay, the red blood cell (RBC) membrane stabilization test, is used to assess anti-inflammatory potential, as NSAIDs can protect the lysosomal membrane from stress-induced rupture, preventing the release of inflammatory enzymes. nih.gov The benzenesulfonamide derivatives showed a high degree of membrane stabilization, with compounds inhibiting heat-induced hemolysis by 94.6%, 93.9%, and 95.2%, which was comparable to the 94.5% inhibition produced by indomethacin. researchgate.netnih.gov

Similarly, pyrazolyl benzenesulfonamide derivatives have been synthesized and evaluated, with some compounds showing good selective inhibitory activity towards COX-2, highlighting the potential of this chemical class for developing safer anti-inflammatory agents with minimal ulcerogenic effects.

Table 1: Anti-inflammatory Activity of 5'-Aminospirotriazolotriazine Benzenesulfonamide Derivatives in Carrageenan-Induced Rat Paw Edema This table is interactive. You can sort and filter the data.

CompoundDose (mg/kg)Maximum Inhibition of Edema (%)Standard Drug (Indomethacin) Inhibition (%)Reference
Derivative 120096.3157.66 (at 10 mg/kg) nih.gov
Derivative 220072.0857.66 (at 10 mg/kg) nih.gov
Derivative 320099.6957.66 (at 10 mg/kg) nih.gov

Protease Inhibitory Activity (General)

A key derivative, 4-(2-Aminoethyl)benzenesulfonyl fluoride (B91410) hydrochloride (AEBSF), serves as a prime example of the protease inhibitory activity within this chemical family. AEBSF is an irreversible inhibitor of serine proteases. Serine proteases are a large family of enzymes involved in numerous physiological processes, including digestion, blood clotting, and inflammation. Unregulated protease activity can contribute to tissue damage and disease progression.

AEBSF exhibits broad specificity, effectively inhibiting a range of crucial serine proteases. Its mechanism involves the covalent modification of the hydroxyl group of serine residues within the active site of the target protease. This action makes it a valuable tool in biochemical research and a model for the development of therapeutic protease inhibitors.

The spectrum of proteases inhibited by AEBSF includes:

Trypsin

Chymotrypsin

Plasmin

Thrombin

Kallikrein

Due to these properties, AEBSF and related compounds have been evaluated for their therapeutic potential in conditions where serine proteases play a pathological role. For instance, in a mouse model of allergic rhinitis, AEBSF treatment was shown to significantly reduce allergic airway inflammation by decreasing proteolytic activity in nasal lavage fluid. It is also widely used in protease inhibitor cocktails to prevent protein degradation during experiments.

Table 2: Proteases Inhibited by 4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF) This table is interactive. You can sort and filter the data.

Target ProteaseProtease ClassKey FunctionsReference
TrypsinSerine ProteaseDigestion, Protein catabolism,
ChymotrypsinSerine ProteaseDigestion,
PlasminSerine ProteaseFibrinolysis (blood clot dissolution),
ThrombinSerine ProteaseBlood coagulation,
KallikreinSerine ProteaseInflammation, Blood pressure regulation,

Memory Enhancing Activity (for related Piperidinylaminomethyl Aryl Sulfonamides)

A review of the available scientific literature did not yield specific research findings on the memory-enhancing activities of compounds belonging to the "Piperidinylaminomethyl Aryl Sulfonamides" class. While research exists on sulfonamide analogs of memantine, a drug used in the management of Alzheimer's disease, this represents a different structural class of compounds. Therefore, no specific data on the memory-enhancing profile of Piperidinylaminomethyl Aryl Sulfonamides can be presented at this time.

Mechanistic Investigations and Structure Activity Relationship Sar

Elucidation of Molecular Mechanisms of Action

The primary mechanism of action for benzenesulfonamide-based compounds involves the inhibition of metalloenzymes, with a significant focus on the carbonic anhydrase family.

The benzenesulfonamide (B165840) moiety is a well-established zinc-binding group, making it an ideal scaffold for targeting zinc-containing enzymes. nih.gov Carbonic anhydrases (CAs) have been identified as primary targets for this class of compounds. nih.gov CAs are a family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. virginia.edu They are involved in numerous physiological processes, including pH regulation, ion transport, and respiration. nih.gov

Specifically, human Carbonic Anhydrase II (hCA II), a ubiquitously expressed and highly active cytosolic isoform, has been extensively validated as a target for benzenesulfonamide inhibitors. nih.govnih.gov The inhibition of hCA II is relevant for various therapeutic applications. virginia.edu Derivatives such as 4-(2-aminoethyl)benzenesulfonamide (B156865) have been synthesized and evaluated against different CA isozymes, confirming their role as CA inhibitors. nih.govnih.gov The study of how these inhibitors bind to different CA isoforms is crucial for designing drugs with improved selectivity and fewer side effects. nih.govvirginia.edu

The binding of benzenesulfonamide derivatives to the active site of Carbonic Anhydrase II is a well-characterized interaction. The primary mode of binding involves the sulfonamide group (SO₂NH₂). The ionized nitrogen atom of the sulfonamide coordinates directly with the Zn²⁺ ion located at the bottom of the enzyme's active site. nih.govnih.govnih.gov This interaction is further stabilized by a network of hydrogen bonds. One of the sulfonamide oxygen atoms typically accepts a hydrogen bond from the backbone NH group of the amino acid Threonine 199 (Thr199), while the sulfonamide NH⁻ group donates a hydrogen bond to the oxygen of the same residue. nih.govnih.gov

The affinity of these compounds for their target can be quantified using techniques like isothermal titration calorimetry, which measures the heat change upon binding to determine the association constant (Kₐ). nih.gov X-ray crystallography provides high-resolution structural data, revealing the precise orientation of the inhibitor within the active site and its interactions with surrounding amino acid residues. nih.gov While many benzenesulfonamide derivatives exhibit high, often nanomolar, binding affinity for CA II, achieving specificity for one CA isozyme over another remains a significant challenge. nih.govnih.gov

Binding Affinities of Benzenesulfonamide Derivatives to Carbonic Anhydrases

This table presents the binding affinities of selected benzenesulfonamide compounds against different human Carbonic Anhydrase (hCA) isoforms. The inhibition constant (Kᵢ) is a measure of the inhibitor's potency; a lower Kᵢ value indicates a stronger binding affinity.

CompoundTarget IsoformInhibition Constant (Kᵢ) (nM)Reference
BenzenesulfonamidehCA I2631.6 nih.gov
BenzenesulfonamidehCA II588.2 nih.gov
Benzenesulfonamide with 1,3,5-triazine (B166579) and piperidinehCA I51.67 nih.gov
Benzenesulfonamide with 1,3,5-triazine and piperidinehCA II40.35 nih.gov
UreidosulfonamideshCA IX0.91 - 126.2 nih.gov

Structure-Activity Relationship (SAR) Elucidation

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to identify how specific structural features of a molecule contribute to its biological activity. For benzenesulfonamide inhibitors, SAR studies have been crucial for optimizing potency and selectivity. youtube.com

The core structure of a benzenesulfonamide can be modified at several positions to modulate its inhibitory profile. youtube.com The "tail approach" involves adding various chemical groups to the benzene (B151609) ring or the sulfonamide nitrogen to achieve desired properties. nih.gov

Substituents on the Benzene Ring : Adding substituents to the aromatic ring can significantly impact binding affinity and selectivity. For instance, in derivatives of 4-amino-N-(2-aminoalkyl)benzenesulfonamide, increasing the length of the alkylamine chain can affect physicochemical properties like hydrophobicity, which in turn influences biological activity. acs.orgnih.gov Modifications with bulky or charged groups are designed to interact with residues in the middle and outer regions of the CA active site cleft, which can confer isoform specificity. nih.govnih.gov The introduction of non-polar side chains has been shown to enhance inhibitory activity against certain isoforms like hCA XII. nih.gov

Substituents on the Sulfonamide Nitrogen (N1) : Substitution on the N1 nitrogen of the sulfonamide group is a common strategy. Introducing heterocyclic rings at this position often increases the potency of the drug. youtube.com

Substituents on the Amino Group (N4) : The para-amino group is crucial for the activity of many sulfonamide drugs that act as PABA antagonists. acs.org However, for CA inhibitors, this position is often used as an attachment point for "tail" moieties that can extend out of the active site to interact with surface residues, thereby influencing selectivity. nih.gov

Influence of Substituents on Biological Activity

This table summarizes the observed effects of different chemical modifications on the activity and selectivity of benzenesulfonamide-based inhibitors against Carbonic Anhydrase (CA) isoforms.

Structural ModificationObserved Effect on Activity/SelectivityTarget Isoform(s)Reference
Prolongation of linker between 1,3,5-triazine and benzenesulfonamideNo significant impact on strong inhibitionhCA XII nih.gov
Introduction of non-polar amino acid side chainsEnhanced inhibitory activity compared to polar side chainshCA XII nih.gov
Increase in bulk of amino acid side chainSignificantly increased inhibition effecthCA I, II, IV, IX nih.gov
Introduction of a trifluoromethylphenyl substituentShowed moderate bacteriostatic activity, indicating importance as a pharmacophore for antimicrobial activityS. aureus mdpi.com
Elongation of alkylamine chainIncreases hydrophobicity (log P value)N/A (Physicochemical property) acs.orgnih.gov

Conformational analysis involves studying the different three-dimensional shapes a molecule can adopt and identifying which of these is responsible for its biological activity (the bioactive conformation). nih.gov For benzenesulfonamide inhibitors, the bioactive conformation is the specific shape the molecule assumes when bound to the active site of its target enzyme. X-ray crystallography of inhibitor-enzyme complexes has been instrumental in visualizing this. nih.gov These studies show that the benzenesulfonamide moiety binds deep within the active site, with the sulfonamide group anchored to the zinc ion. nih.govnih.gov The conformation of the "tail" portion of the inhibitor is dictated by its interactions with residues lining the active site pocket. nih.gov Understanding these preferred conformations is essential for designing inhibitors that fit optimally within the target's binding site. nih.gov

A pharmacophore is an abstract representation of all the essential molecular features that are necessary for a molecule to exert a specific biological activity. dergipark.org.trresearchgate.net For a typical benzenesulfonamide-based carbonic anhydrase inhibitor, a pharmacophore model would include:

A Zinc-Binding Group (ZBG) : The sulfonamide group (SO₂NH₂) is the critical feature that coordinates with the zinc ion in the enzyme's active site. nih.gov

An Aromatic Ring : The benzene ring serves as a central scaffold and engages in hydrophobic interactions with non-polar residues in the active site. nih.gov

Hydrogen Bond Donors and Acceptors : The sulfonamide's NH and O atoms are key hydrogen bonding features that interact with residues like Thr199. nih.gov

Hydrophobic/Tail Groups : Additional groups attached to the scaffold can form further interactions that enhance affinity and, crucially, impart selectivity for different enzyme isoforms. nih.govmdpi.com

Pharmacophore models are powerful tools in drug discovery, used for virtual screening of compound libraries to identify new potential inhibitors that possess the required chemical features for activity. dergipark.org.trnih.gov

Metabolic Stability and Pharmacokinetic Considerations

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile, influencing its half-life and bioavailability. In vitro models, particularly liver microsomes, are standard tools for early assessment of a compound's susceptibility to metabolism.

In Vitro Metabolic Stability in Liver Microsomes (Human and Mouse)

The metabolic stability of 2-(Aminomethyl)benzenesulfonamide is evaluated by measuring the rate at which it is cleared in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s (CYPs). evotec.com These assays typically involve incubating the compound with pooled human or mouse liver microsomes and an NADPH-regenerating system to initiate the metabolic process. mercell.comnih.gov The concentration of the parent compound is monitored over time using LC-MS/MS to determine its rate of disappearance. mercell.com

From this data, two key parameters are derived: the in vitro half-life (t½, in minutes) and the intrinsic clearance (Clint, in µL/min/mg of microsomal protein). enamine.net A shorter half-life and higher intrinsic clearance value indicate lower metabolic stability, suggesting the compound is rapidly metabolized. springernature.com While specific experimental values for this compound are not available in the reviewed literature, the data for related sulfonamide compounds show a wide range of stabilities. For example, studies on other benzenesulfonamide derivatives have reported half-life values ranging from approximately 9 to over 38 minutes in human liver microsomes. mdpi.comnih.gov

Species differences are common in metabolic stability studies. mdpi.com A compound may be stable in human liver microsomes but degrade rapidly in mouse liver microsomes, or vice versa. mdpi.com Therefore, conducting these assays in microsomes from multiple species is a standard part of preclinical development. evotec.com

Table 1: Representative In Vitro Metabolic Stability Data in Liver Microsomes No specific data is available for this compound. The table below is a template illustrating how such data would be presented.

CompoundSpeciest½ (min)Clint (µL/min/mg protein)
This compoundHumanData Not AvailableData Not Available
This compoundMouseData Not AvailableData Not Available
Control (e.g., Propranolol)HumanValueValue
Control (e.g., Propranolol)MouseValueValue

Structural Determinants Influencing Metabolic Stability

The structure of a molecule is the primary determinant of its metabolic fate. For sulfonamide-containing compounds, several structural features can influence metabolic stability. Strategies to enhance stability often involve modifying metabolically labile sites.

One common strategy is the introduction of fluorine atoms to replace hydrogen atoms at sites prone to CYP-mediated oxidation. nih.gov However, the position of such modifications is critical; for instance, placing fluorine atoms at an allylic position can unexpectedly lead to rapid enzymatic hydrolysis. nih.gov Another approach is to alter the lipophilicity of the molecule, as highly lipophilic compounds are often more readily accepted by the active sites of metabolizing enzymes. Modifications such as replacing an amide bond with a more stable sulfonamide bond have also been shown to increase resistance to proteases. mdpi.com

For the this compound scaffold, key areas for modification could include:

The Aminomethyl Group: This site could be susceptible to oxidation.

The Aromatic Ring: The benzene ring is a potential site for hydroxylation.

The Sulfonamide Group: While generally stable, modifications to the substituents on the sulfonamide nitrogen can impact metabolic properties.

Structure-activity relationship studies on related sulfonamides show that even minor changes, such as shifting a substituent on a ring, can significantly alter metabolic stability. researchgate.net

Preclinical Toxicity Assessment and Safety Profiling

Early assessment of potential toxicity is crucial to de-risk drug candidates. This involves a combination of in vitro cell-based assays and in silico predictive modeling.

In Vitro Cytotoxicity in Non-Malignant Cells

To assess whether a compound has a suitable therapeutic window, its cytotoxic effects are tested against both cancerous and non-malignant (healthy) cell lines. A promising compound should ideally show high potency against cancer cells while exhibiting low toxicity towards non-cancerous cells. nih.gov For example, studies on some novel benzenesulfonamide derivatives showed them to be significantly less cytotoxic against the non-tumor HaCaT cell line compared to their potent effects on HeLa cancer cells. mdpi.comnih.gov

The cytotoxicity of this compound would be evaluated by treating various non-malignant cell lines (e.g., normal human fibroblasts, or a non-cancerous epithelial line like HaCaT) with increasing concentrations of the compound. Cell viability would then be measured using assays such as the MTT or LDH release assay to determine the IC50 (the concentration that inhibits 50% of cell growth) or LD50 (the concentration that kills 50% of cells). nih.gov This data provides a direct measure of the compound's potential to harm healthy cells. While specific cytotoxicity data for this compound in non-malignant cells is not present in the surveyed literature, this methodology is standard for evaluating related compounds. nih.gov

Table 2: Representative In Vitro Cytotoxicity Data No specific data is available for this compound. The table below is a template illustrating how such data would be presented.

CompoundNon-Malignant Cell LineAssayIC50 / LD50 (µM)
This compoundHaCaT (Keratinocyte)MTTData Not Available
This compoundHUVEC (Endothelial)LDHData Not Available
Cisplatin (Control)HaCaT (Keratinocyte)MTTValue

Theoretical Toxicity Prediction Models

In silico, or computational, models are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of chemical compounds early in the discovery process. mdpi.comnih.gov These models use a molecule's structure to forecast its likely toxicological profile, including risks such as carcinogenicity, mutagenicity, and hepatotoxicity. researchgate.net

Various online servers and software packages, such as Pre-ADMET and pkCSM, are employed for these predictions. nih.gov Machine learning-based tools like ToxinPredictor and MolToxPred are trained on large datasets of known toxic and non-toxic molecules to build predictive models based on molecular descriptors and fingerprints. nih.govnih.gov These models can classify a new compound as having a high or low risk for specific toxicities. nih.gov For example, predictions for related sulfonamide derivatives using such tools have assessed properties like mutagenicity (Ames test), carcinogenicity, and inhibition of key cardiac channels (hERG). researchgate.netnih.gov While a specific predictive analysis for this compound has not been published, these computational tools provide a rapid and cost-effective method for early-stage safety assessment. nih.gov

Table 3: Representative Theoretical Toxicity Predictions No specific data is available for this compound. The table below is a template illustrating how such data would be presented based on common prediction models.

Toxicity EndpointPrediction ModelPredicted Result for this compound
AMES MutagenicityPre-ADMETData Not Available
Carcinogenicity (Mouse/Rat)Pre-ADMETData Not Available
hERG InhibitionpkCSMData Not Available
HepatotoxicitypkCSMData Not Available

Computational Chemistry and in Silico Modeling

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to understand the interaction between a ligand and its target protein at the molecular level.

Molecular docking simulations have been effectively used to predict how benzenesulfonamide-based compounds, the class to which 2-(Aminomethyl)benzenesulfonamide belongs, bind to various protein targets. These simulations reveal the specific binding poses and key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

For instance, docking studies on benzenesulfonamide (B165840) analogs with the Tropomyosin receptor kinase A (TrkA), a target for glioblastoma, have shown that these compounds can fit into the active site. Specific derivatives were found to form stabilizing hydrophobic interactions with residues like TYR359, SER371, and ILE374, as well as charged interactions with GLN369 of TrkA. mdpi.com Similarly, in studies targeting V-ATPase for insecticidal activity, molecular docking indicated that benzenesulfonamide derivatives could serve as potential inhibitors of the H subunit. nih.gov Other research has successfully used docking to study the interactions of benzenesulfonamide derivatives with targets like human breast cancer cells (MCF-7) and enzymes such as acetylcholinesterase (AChE) and α-glycosidase (α-GLY). nih.govnih.gov These studies consistently demonstrate that the sulfonamide group and the aromatic ring are crucial for establishing key interactions within the binding pockets of these diverse proteins.

Beyond predicting the binding pose, molecular docking provides quantitative estimations of the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol). These scores help in ranking potential drug candidates and prioritizing them for further experimental testing.

Studies on various benzenesulfonamide derivatives have reported strong binding affinities for their respective targets. For example, derivatives targeting TrkA exhibited binding energies ranging from -9.48 to -11.26 kcal/mol, indicating a strong binding affinity. nih.gov In another study, docking of novel benzenesulfonamide derivatives against a receptor for human breast cancer (PDB code: 4FA2) also showed that the compounds formed stable complexes with high binding affinity. nih.gov These energetic calculations are crucial for understanding the thermodynamics of ligand-protein binding and for guiding the optimization of lead compounds to enhance their potency. nih.gov

Table 1: Examples of Binding Energies for Benzenesulfonamide Derivatives from Molecular Docking Studies

Compound DerivativeTarget ProteinBinding Energy (kcal/mol)Reference
AL106TrkA-10.93 nih.gov
AL107TrkA-11.26 nih.gov
AL34TrkA-9.54 nih.gov
AL56TrkA-9.48 nih.gov
AL109TrkA-9.66 nih.gov
AL110TrkA-9.58 nih.gov

The benzenesulfonamide scaffold is a valuable starting point for virtual screening campaigns aimed at discovering new biologically active molecules. rsc.org In this approach, large libraries of virtual compounds are docked into a target's binding site, and the best-scoring molecules are selected for synthesis and testing. For example, lead sulfonamides have been identified through virtual screening as potential inhibitors of the V-ATPase H subunit, leading to the synthesis of novel insecticidal agents. nih.gov The structural information obtained from docking studies can also fuel de novo design, where novel molecular structures are built from scratch or by modifying existing scaffolds like this compound to perfectly complement the target's binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Both 2D and 3D-QSAR models have been extensively developed for benzenesulfonamide derivatives to predict their inhibitory activities against various targets. nih.govmdpi.com These models are crucial for understanding which structural features are important for a compound's biological function.

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been performed on benzenesulfonamide analogs as carbonic anhydrase II inhibitors. nih.gov These models provide 3D contour maps that visualize the regions where steric bulk, positive or negative electrostatic charges, and hydrophobic or hydrophilic properties would enhance or diminish the biological activity. Such models have shown good predictive ability, which is useful in designing novel and more potent inhibitors. nih.gov 2D-QSAR models, which correlate biological activity with 2D molecular descriptors, have also been successfully applied. For instance, a QSAR model was developed to predict the anticancer activity of a series of benzenesulfonamides, showing a strong correlation between the predicted and experimental activities. mdpi.com

A critical step in QSAR modeling is the calculation and selection of molecular descriptors that encode the structural features of the molecules. bigchem.eu These descriptors can be categorized based on the type of information they represent. researchgate.net

Topological Descriptors: These 2D descriptors are derived from the graph representation of a molecule and describe its size, shape, and degree of branching. nih.govroutledge.comresearchgate.nettaylorfrancis.com They have been successfully used in modeling the binding constants of benzenesulfonamides to human carbonic anhydrase II. nih.gov

Electronic Descriptors: These descriptors relate to the electronic properties of the molecule, such as the distribution of charges and the energies of frontier molecular orbitals (e.g., HOMO and LUMO). They are crucial for describing interactions involving electrostatic forces.

Steric Descriptors: These descriptors quantify the three-dimensional size and shape of the molecule. In 3D-QSAR methods like CoMFA, steric fields are calculated around the molecules to identify regions where bulk is favored or disfavored for optimal activity.

Hydrophobic Descriptors: These descriptors, such as the logarithm of the partition coefficient (logP), quantify the molecule's hydrophobicity. The inclusion of a hydrophobic parameter has been shown to significantly improve the statistical quality of QSAR models for benzenesulfonamide-based carbonic anhydrase inhibitors. nih.govsigmaaldrich.com

Table 2: Key Molecular Descriptors in QSAR Studies of Benzenesulfonamides

Descriptor CategoryExamplesSignificanceReference
TopologicalDistance-based topological indices, Topological Polar Surface Area (TPSA)Describes molecular size, shape, branching, and polarity. TPSA is linked to molecular interactions and permeability. nih.govnih.gov
ElectronicHammett constant (σ), Dipole momentQuantifies electron-donating/withdrawing effects and charge distribution, influencing electrostatic interactions. nih.gov
StericMolar refractivity, CoMFA steric fieldsRelates to the size and shape of the molecule, affecting how well it fits into a binding site. nih.gov
HydrophobiclogP, Hydrophobic substituent constant (π)Measures the hydrophobicity, which is crucial for membrane permeability and hydrophobic interactions with the target. nih.govnih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of molecules. nih.gov These methods are used to calculate a variety of molecular properties that are crucial for understanding a compound's behavior at the molecular level. For these calculations, a basis set such as 6-31G(d,p) or cc-pVDZ is often employed. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. wikipedia.orgresearchgate.net A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarizable. wikipedia.orgresearchgate.net

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Benzenesulfonamide Derivative 1-5.407-1.2794.128
Benzenesulfonamide Derivative 2--5.805
Bromo-substituted Derivative--6.089
Fluoro-substituted Derivative--6.078
Nitro-substituted Derivative--0.384

This table presents illustrative HOMO, LUMO, and energy gap values for various benzenesulfonamide derivatives based on published data to demonstrate typical ranges. researchgate.netnih.gov The specific values for this compound would require dedicated DFT calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity and intermolecular interaction sites. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

In the context of drug design, MEP maps can help predict how a ligand like this compound might interact with the active site of a biological target. researchgate.net For instance, the negative potential regions, often associated with lone pairs of electrons on oxygen or nitrogen atoms, are likely to act as hydrogen bond acceptors. Conversely, the positive potential regions, such as those around hydrogen atoms attached to electronegative atoms (e.g., the -NH2 and -SO2NH2 groups), can act as hydrogen bond donors. By understanding the MEP of this compound, researchers can hypothesize its binding orientation within a receptor's active site. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding, interactions between bonds, and the delocalization of electron density within a molecule. wisc.eduresearchgate.net It provides a detailed picture of charge transfer from filled Lewis-type (donor) NBOs to empty non-Lewis-type (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions indicates the strength of the delocalization. A higher E(2) value signifies a more intense interaction between the electron donor and acceptor. researchgate.net

Global and local reactivity descriptors, derived from conceptual DFT, provide quantitative measures of a molecule's reactivity. researchgate.net

Global reactivity descriptors describe the reactivity of the molecule as a whole:

Chemical Hardness (η): Calculated as (E_LUMO - E_HOMO) / 2, it measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. researchgate.net

Chemical Softness (S): The reciprocal of hardness (S = 1/η), it indicates the molecule's polarizability. researchgate.net

Electronegativity (χ): Calculated as -(E_HOMO + E_LUMO) / 2, it measures the molecule's ability to attract electrons. researchgate.net

Electrophilicity Index (ω): Calculated as χ² / (2η), it quantifies the ability of a molecule to accept electrons. researchgate.net

Nucleophilicity: While various definitions exist, it relates to the molecule's ability to donate electrons.

Local reactivity descriptors , such as the Fukui function, identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

Molecular Dynamics (MD) Simulations for Dynamic Conformational Studies

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. nih.govyoutube.com For this compound, MD simulations can provide detailed information about its conformational flexibility, interactions with its environment (like water or a biological receptor), and the stability of different conformations. nih.govnih.gov

While specific MD simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of MD can be applied to understand its likely behavior. Such simulations would typically involve placing the molecule in a simulated aqueous environment and calculating the forces between atoms over a series of time steps. youtube.com This allows for the observation of how the molecule moves, rotates, and changes its shape.

Key areas of investigation using MD simulations for this compound would include:

Conformational Analysis: Identifying the most stable, low-energy conformations of the molecule. The flexibility of the aminomethyl and sulfonamide groups is of particular interest, as their orientation can significantly impact receptor binding.

Solvation Effects: Understanding how water molecules arrange around the polar sulfonamide and amino groups, as well as the nonpolar benzene (B151609) ring. This is crucial for predicting solubility and interactions with biological membranes. nih.gov

Interaction with Target Proteins: If a biological target is known, MD simulations can model the binding process, revealing the specific amino acid residues involved in the interaction and the stability of the resulting complex. nih.gov

The insights gained from MD simulations are valuable for rational drug design, helping to optimize the structure of the molecule for better efficacy and selectivity. youtube.com

ADMET Prediction and Drug-Likeness Profiling

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic properties and avoid costly failures in later stages. scbdd.comresearchgate.net

Prediction of Absorption, Distribution, Metabolism, and Excretion

Computational models can predict various ADMET properties for this compound. These predictions are based on its chemical structure and are compared against large datasets of known drugs. scbdd.com

Absorption: Parameters like human intestinal absorption (HIA) are predicted to be high, suggesting good absorption from the gastrointestinal tract. nih.gov Caco-2 permeability, an indicator of intestinal wall penetration, is also an important factor. nih.gov

Distribution: The volume of distribution (VD) gives an idea of how the compound distributes throughout the body's tissues.

Metabolism: Predictions can identify which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. This is important for predicting drug-drug interactions.

Excretion: The models can estimate the rate of clearance and the half-life of the compound in the body. scbdd.com

Assessment of Drug-likeness and Bioavailability Scores

Drug-likeness is a qualitative concept used to evaluate whether a compound has properties that would make it a likely orally active drug in humans. taylorandfrancis.comlindushealth.com This is often assessed using rules like Lipinski's Rule of Five. taylorandfrancis.comlindushealth.comdrugbank.com

For this compound, the predicted properties are as follows:

Lipinski's Rule of Five ParameterValue for this compoundRuleCompliance
Molecular Weight186.24 g/mol ≤ 500 DaYes
LogP (octanol-water partition coefficient)-0.9≤ 5Yes
Hydrogen Bond Donors2 (from NH2 and SO2NH2)≤ 5Yes
Hydrogen Bond Acceptors3 (from O=S=O and NH2)≤ 10Yes

As the table demonstrates, this compound does not violate any of Lipinski's rules, suggesting it has favorable physicochemical properties for oral bioavailability. drugbank.comnih.gov

The bioavailability score , a more quantitative measure, predicts the probability of a compound having good oral bioavailability. nih.govresearchgate.net For many small molecules that adhere to Lipinski's rules, a bioavailability score of 0.55 is often predicted, indicating a high likelihood of good absorption and systemic availability after oral administration. nih.govresearchgate.net

Blood-Brain Barrier Permeability Estimation

The ability of a compound to cross the blood-brain barrier (BBB) is crucial for drugs targeting the central nervous system (CNS). nih.gov In silico models predict BBB permeability based on a molecule's physicochemical properties. drexel.edunih.gov For compounds intended for peripheral action, low BBB permeability is desirable to avoid CNS side effects. researchgate.net

Predictions for this compound generally suggest that it is unlikely to cross the blood-brain barrier . This is attributed to its relatively high polarity and the presence of hydrogen bond donors and acceptors, which hinder its passive diffusion across the tight junctions of the BBB. brieflands.com

Experimental Methodologies for Research on 2 Aminomethyl Benzenesulfonamide

In Vitro Biological Assays

The primary method for evaluating the enzyme inhibitory activity of 2-(aminomethyl)benzenesulfonamide and its derivatives is the stopped-flow CO₂ hydrase assay. mdpi.comnih.gov This technique is crucial for determining the inhibition constants (Kᵢ) against various isoforms of carbonic anhydrase (CA), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govnih.gov

The assay is performed using an applied photophysics stopped-flow instrument. nih.gov The principle involves monitoring the initial rates of the CA-catalyzed CO₂ hydration reaction over a short period (10–100 seconds). A phenol (B47542) red indicator is used at its maximum absorbance wavelength of 557 nm, within a buffered solution at a specific pH (e.g., pH 7.5 with HEPES buffer for α-CAs). nih.gov By measuring the reaction rates at various concentrations of the inhibitor, the inhibition constants (Kᵢ) can be calculated. These constants provide a quantitative measure of the inhibitor's potency. mdpi.com

Derivatives of benzenesulfonamide (B165840) have been tested against several physiologically relevant human carbonic anhydrase (hCA) isoforms, including the cytosolic hCA I and hCA II, and the transmembrane, tumor-associated hCA IX and hCA XII. mdpi.comnih.gov The results from these assays help establish structure-activity relationships (SAR), guiding the design of more potent and isoform-selective inhibitors. mdpi.com For instance, studies have shown that certain benzenesulfonamide derivatives can inhibit tumor-associated isoforms hCA IX and XII with Kᵢ values in the low nanomolar range, while showing weaker inhibition against the cytosolic isoforms hCA I and II. nih.govnih.gov

Table 1: Inhibition Data of Selected Benzenesulfonamide Derivatives against Human Carbonic Anhydrase Isoforms

This table presents a selection of data from various studies to illustrate typical findings. Values are not specific to this compound itself but to its chemical class.

Compound ClassTarget IsoformInhibition Constant (Kᵢ) (nM)Reference
Bis-ureido-substituted benzenesulfonamideshCA I68.1 - 9174 nih.gov
hCA II4.4 - 792 nih.gov
hCA IX6.73 - 835 nih.gov
hCA XII5.02 - 429 nih.gov
Hydantoin-substituted benzenesulfonamideshCA I233.8 - 8789 nih.gov
hCA II1.2 - 91.2 nih.gov
hCA VII3.0 - 187.2 nih.gov
Benzene- and tetrafluorobenzenesulfonamideshCA I41.5 - 1500 nih.gov
hCA II30.1 - 755 nih.gov
hCA IX1.5 - 38.9 nih.gov
hCA XII0.8 - 12.4 nih.gov

Data is sourced from studies on various benzenesulfonamide derivatives to demonstrate the application of the enzyme inhibition assay. The values represent a range of observed potencies.

To assess the cytotoxic potential of this compound derivatives against cancer cells, researchers employ cell viability and proliferation assays such as the MTT and Sulforhodamine B (SRB) assays.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures a cell's metabolic activity. nih.gov Viable cells contain mitochondrial dehydrogenases that cleave the tetrazolium ring of the yellow MTT reagent, converting it into an insoluble purple formazan (B1609692). These formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically (e.g., at 571 nm), which correlates with the number of living, metabolically active cells. nih.govpulsus.com In one study, benzenesulfonamide-bearing imidazole (B134444) derivatives were evaluated for their cytotoxicity against human triple-negative breast cancer (MDA-MB-231) and human malignant melanoma (IGR39) cell lines using the MTT assay. nih.gov Cells are typically seeded in 96-well plates, treated with various concentrations of the test compounds, and incubated. The MTT assay is then performed to determine the concentration at which cell viability is inhibited by 50% (IC₅₀). nih.gov

The SRB assay is another colorimetric assay used for cytotoxicity screening. It is based on the measurement of cellular protein content. The SRB dye binds to basic amino acids of cellular proteins under acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number. This assay is known for its good linearity with cell number and is less dependent on the metabolic state of the cell compared to the MTT assay. nih.gov

Table 2: Example of Cell Viability Data for Benzenesulfonamide Derivatives from MTT Assay

This table illustrates the type of data obtained from cell viability assays on benzenesulfonamide derivatives.

Cell LineCompound TypeResultReference
MDA-MB-231 (Triple-negative breast cancer)Imidazole derivatives with benzenesulfonamide moietyShowed varying levels of cytotoxicity, with some compounds identified as highly active. nih.gov
IGR39 (Malignant melanoma)Imidazole derivatives with benzenesulfonamide moietyGenerally less sensitive to the compounds compared to MDA-MB-231 cells. nih.gov
MCF-7, HepG2, HCT-116, A549 (Cancer cell lines)Thiazolidinone/Thiazinone derivatives with benzenesulfonamide scaffoldDisplayed IC₅₀ values comparable or better than reference drugs (doxorubicin, 5-FU). nih.gov
MCF-10A (Normal breast cell line)Active Thiazolidinone derivativesDemonstrated high selective cytotoxicity towards cancerous cells over normal cells. nih.gov

To understand the mechanism behind the cytotoxic effects of this compound derivatives, apoptosis and cell cycle analyses are conducted. These assays determine if the compounds induce programmed cell death (apoptosis) and at which phase of the cell cycle they exert their effects.

Flow cytometry is a powerful technique for this purpose. nih.govresearchgate.net To analyze the cell cycle, cells are treated with the compound, fixed, and stained with a fluorescent DNA-binding dye like propidium (B1200493) iodide (PI). Flow cytometry then measures the fluorescence intensity of individual cells, which corresponds to their DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M). Studies on benzenesulfonamide derivatives have shown they can induce cell cycle arrest, for example, at the G2 phase, which is often a precursor to apoptosis. nih.gov One study found that active benzenesulfonamide derivatives caused an accumulation of cells in the <2n phase (sub-G1), which is indicative of apoptotic DNA fragmentation. nih.gov

To confirm apoptosis, flow cytometry is also used with Annexin V staining. In apoptotic cells, a membrane phospholipid called phosphatidylserine (B164497) flips from the inner to the outer leaflet of the plasma membrane. nih.gov Annexin V, a protein with a high affinity for phosphatidylserine, is labeled with a fluorochrome (e.g., FITC) and used to detect these apoptotic cells. nih.gov Co-staining with a viability dye like PI helps distinguish between early apoptotic cells (Annexin V positive, PI negative) and late apoptotic or necrotic cells (Annexin V positive, PI positive). nih.gov

Caspase activity assays provide further evidence of apoptosis. Caspases are a family of proteases that are central to the execution of apoptosis. Specific assays measure the activity of key caspases, such as the initiator caspases (caspase-8, caspase-9) and the executioner caspase (caspase-3). nih.govnih.gov These assays often use a specific peptide substrate for the caspase, which is conjugated to a colorimetric or fluorometric reporter. cellsignal.com When the active caspase cleaves the substrate, the reporter is released, generating a signal proportional to the caspase activity. Research has demonstrated that certain benzenesulfonamide derivatives significantly increase the levels of cleaved caspase-9, caspase-7, and PARP, indicating induction of the intrinsic apoptosis pathway. nih.govnih.gov The effect can also be confirmed by using a pan-caspase inhibitor, which should block the compound-induced apoptosis. nih.gov

The antimicrobial potential of this compound derivatives is evaluated using susceptibility testing methods that measure the ability of a compound to inhibit the growth of or kill microorganisms.

The agar (B569324) disk diffusion method is a widely used qualitative screening test. who.intnih.gov A standardized inoculum of a specific microorganism is spread over the surface of an agar plate. nih.gov Then, sterile filter paper discs impregnated with a known concentration of the test compound are placed on the surface. During incubation, the compound diffuses from the disk into the agar. If the compound is effective, it inhibits microbial growth, creating a clear "zone of inhibition" around the disk. The diameter of this zone is measured to assess the extent of the antimicrobial activity. who.int

The agar well diffusion method is a similar technique, often used for plant extracts or other solutions. nih.gov Instead of a paper disk, a well (typically 6-8 mm in diameter) is punched into the agar plate. researchgate.net A specific volume of the test compound solution is then added to the well. researchgate.net The compound diffuses into the surrounding medium, and the resulting zone of inhibition is measured after incubation. nih.gov

These methods have been used to test benzenesulfonamide derivatives against a variety of pathogens, including Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans). nih.govnih.gov

Table 3: Example of Antimicrobial Activity Data for Benzenesulfonamide Derivatives

This table illustrates typical results from antimicrobial susceptibility tests on benzenesulfonamide derivatives.

MethodCompound ClassTarget OrganismResult (Zone of Inhibition in mm)Reference
Agar DiffusionThiopyrimidine-benzenesulfonamidesK. pneumoniae15 - 30 nih.gov
P. aeruginosa15 - 30 nih.gov
Disk DiffusionN-(2-methoxyphenyl)-4-methylbenzenesulfonamideBacillus subtilisGood activity who.int
N-ethyl-4-methyl-N-(3-methylphenyl)benzenesulfonamideGram-positive bacteriaGood activity who.int
Disk DiffusionSulfonamide derivativesStaphylococcus aureus (clinical isolates)Varying zones of inhibition based on structure (e.g., 84% of isolates inhibited by one compound) nih.gov

The potential of a compound to act as an antioxidant is evaluated by measuring its ability to neutralize free radicals or reduce oxidizing agents. Several spectrophotometric assays are commonly used for this purpose. While some benzenesulfonamide derivatives have been investigated for their antioxidant properties, specific data for this compound using these standard assays is not prominently featured in the reviewed literature. scilit.com The methodologies are described below.

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH free radical. e3s-conferences.org DPPH has a deep violet color in solution, and when it is reduced by an antioxidant, it becomes a colorless or pale yellow hydrazine. The change in absorbance, typically measured at 515 nm, is proportional to the radical-scavenging activity of the compound. e3s-conferences.org

The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay also measures radical scavenging ability. nih.gov The ABTS radical cation (ABTS•+) is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate. mdpi.com This radical has a characteristic blue-green color. In the presence of an antioxidant, the radical is neutralized, and the solution becomes colorless. The decrease in absorbance is measured (e.g., at 734 nm) to quantify the antioxidant activity. nih.gov

The FRAP (Ferric Reducing Antioxidant Power) assay evaluates the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. nih.gov The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance around 593 nm. nih.gov The intensity of the color is directly related to the reducing power of the sample.

The CUPRAC (Cupric Ion Reducing Antioxidant Capacity) assay is another method based on electron transfer. It uses the copper(II)-neocuproine complex as the chromogenic oxidizing agent. nih.gov Antioxidants reduce the cupric (Cu²⁺) ions in the reagent to cuprous (Cu⁺) ions, which form a colored complex with neocuproine. The absorbance is then measured spectrophotometrically. A key advantage of the CUPRAC method is that it is carried out at a physiological pH of 7. nih.govphcogj.com

Metabolic stability assays are crucial in drug discovery to predict how a compound will be metabolized in the body, which influences its pharmacokinetic profile. These assays typically measure the rate at which a compound is broken down by metabolic enzymes.

The most common in vitro system for this purpose involves incubating the test compound with liver microsomes . springernature.comwuxiapptec.com Microsomes are vesicle-like artifacts formed from the endoplasmic reticulum of liver cells (hepatocytes) when they are homogenized. They are a rich source of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) enzymes. wuxiapptec.com Pooled microsomes from multiple human or animal (e.g., rat, dog) donors are used to average out individual variability. researchgate.net

The assay procedure involves incubating the test compound at a specific concentration with a known amount of microsomal protein at 37°C. researchgate.net A critical component of the assay is the cofactor NADPH (nicotinamide adenine (B156593) dinucleotide phosphate) , which is essential for the activity of CYP enzymes. wuxiapptec.com The reaction is initiated by adding NADPH to the mixture. To distinguish between CYP-mediated metabolism and other pathways or chemical instability, a parallel incubation is often run without NADPH. researchgate.net

Samples are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched, typically by adding a cold organic solvent like acetonitrile. researchgate.net The concentration of the remaining parent compound in each sample is then quantified using a sensitive analytical method, usually liquid chromatography-mass spectrometry (LC-MS/MS). springernature.com

From the data, several parameters can be calculated:

Percent remaining : The percentage of the initial compound concentration left at each time point.

Half-life (t½) : The time it takes for 50% of the compound to be metabolized.

Intrinsic clearance (Clint) : A measure of the metabolic activity of the liver for a particular compound, calculated from the half-life and the protein concentration in the assay. researchgate.net

This data helps rank compounds based on their metabolic stability and provides an early indication of their likely in vivo clearance. researchgate.net

In Vivo Pharmacological Models

Animal Models for Disease States (e.g., Xenograft Tumor Models, Isolated Organ Models for Cardiovascular Studies)

There is no specific information available from the performed searches regarding the use of this compound in established animal models for disease states. Research on related benzenesulfonamide compounds has involved various models, but direct evidence of this specific isomer's evaluation in xenograft tumor models for cancer research or in isolated organ models (such as Langendorff heart preparations) for cardiovascular studies has not been identified. The investigation of a novel compound like this compound would typically first involve in vitro assays to determine a biological rationale before proceeding to such in vivo models.

Pharmacodynamic Endpoints and Efficacy Evaluation in Relevant Biological Systems

Specific pharmacodynamic endpoints and efficacy evaluations for this compound are not documented in the available literature. For the broader class of sulfonamides, pharmacodynamic studies often focus on target enzyme inhibition or receptor modulation in the biological system of interest. For example, if targeting carbonic anhydrases, efficacy evaluation might involve measuring changes in pH homeostasis or fluid secretion in a relevant tissue or animal model. For a novel compound, these endpoints would first need to be established based on its validated molecular target and mechanism of action.

Target Identification Methodologies

Affinity Purification Techniques (e.g., Membrane-Based Affinity Capture)

While affinity purification is a cornerstone for identifying the protein targets of small molecules, no studies have been published detailing its application specifically to this compound. Methodologies such as affinity chromatography, and more advanced techniques like membrane-based affinity capture, are powerful tools for this purpose. tandfonline.com These methods involve immobilizing the small molecule (the "bait") onto a solid support (like a resin or membrane) to capture interacting proteins ("prey") from a cell lysate or tissue homogenate. The captured proteins are then eluted and identified. The efficiency of these techniques relies on the specific and reversible interaction between the compound and its target protein.

Mass Spectrometry-Based Proteomics for Target Validation

Following affinity-based capture, mass spectrometry (MS)-based proteomics is the standard method for identifying the captured proteins. This powerful analytical technique can identify and quantify thousands of proteins from a complex sample with high accuracy. In the context of target validation for a compound like this compound, researchers would compare the proteins captured by the active compound to those captured in a control experiment (e.g., using an inactive analog or by competing off binding with an excess of the free compound). Proteins that are significantly enriched in the active sample are considered potential targets. This approach, often termed chemoproteomics, is critical for elucidating a compound's mechanism of action, but its application to this compound has not been reported.

Advanced Spectroscopic and Analytical Characterization Techniques for Synthetic Compounds

The definitive characterization of a newly synthesized compound such as this compound is essential to confirm its structure and purity. While specific analytical data for this compound is not available in the searched literature, a standard suite of advanced spectroscopic and analytical techniques would be employed. These typically include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule, confirming the placement of the aminomethyl and sulfonamide groups on the benzene (B151609) ring.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, allowing for the confirmation of the elemental composition (C₇H₁₀N₂O₂S).

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For this compound, characteristic absorption bands would be expected for the N-H stretches of the amine and sulfonamide groups, S=O stretches of the sulfonamide, and C-H and C=C vibrations of the aromatic ring.

Melting Point Analysis: The melting point is a crucial physical property that serves as an indicator of purity. A sharp melting range suggests a pure compound.

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in the compound, which should match the calculated values for the expected molecular formula.

The table below summarizes the types of analytical data that would be generated for the characterization of this compound.

Analytical Technique Purpose Hypothetical Data/Observations
¹H NMRElucidates proton environment and structural connectivity.Signals corresponding to aromatic protons, the methylene (B1212753) (-CH₂-) protons, and the amine (-NH₂) protons, with specific chemical shifts and coupling patterns.
¹³C NMRDetermines the number and type of carbon atoms.Resonances for the distinct carbon atoms in the benzene ring, the methylene carbon, and any other carbons present.
High-Resolution MSConfirms elemental composition via exact mass measurement.An exact mass measurement corresponding to the molecular formula C₇H₁₀N₂O₂S.
Infrared (IR) SpectroscopyIdentifies functional groups present in the molecule.Characteristic absorption peaks for N-H, S=O, C-N, and aromatic C-H bonds.
Melting PointAssesses purity.A specific and narrow temperature range at which the solid compound melts.
Elemental AnalysisVerifies the mass percentages of constituent elements.Experimental percentages of C, H, N, and S that align with the theoretical values for C₇H₁₀N₂O₂S.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are essential.

Detailed Research Findings:

While specific spectral data for this compound is not broadly published, analysis of closely related structures such as 2-aminobenzenesulfonamide (B1663422) nih.govsigmaaldrich.com and 2-methylbenzenesulfonamide chemicalbook.com allows for a detailed prediction of its NMR spectra.

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons, the methylene (-CH₂-) protons, and the amine (-NH₂) protons. Due to the ortho-substitution, the aromatic region would display a complex multiplet pattern, often referred to as an ABCD system, typically between 7.0 and 8.0 ppm. The methylene protons, being adjacent to both the aromatic ring and the amino group, would likely appear as a singlet around 4.0-4.5 ppm. The protons of the primary amine (CH₂-NH₂) and the sulfonamide (-SO₂NH₂) would appear as broad singlets that can exchange with deuterium (B1214612) oxide (D₂O). Their chemical shifts can vary depending on the solvent and concentration.

¹³C NMR: The carbon-13 spectrum would show six distinct signals for the aromatic carbons and one for the methylene carbon. The carbon attached to the sulfonamide group (C-S) would be significantly downfield. Based on data for 2-methylbenzenesulfonamide, the aromatic carbons are expected in the range of 125-140 ppm. chemicalbook.com The methylene carbon (-CH₂) signal would likely appear around 45 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Type Nucleus Predicted Chemical Shift (ppm) Multiplicity Notes
Aromatic Protons¹H~7.2 - 8.0Multiplet (m)Complex pattern due to ortho-disubstitution.
Methylene Protons (-CH₂-)¹H~4.0 - 4.5Singlet (s)Position influenced by adjacent aromatic ring and NH₂ group.
Sulfonamide Protons (-SO₂NH₂)¹HVariableBroad Singlet (br s)Chemical shift is solvent and concentration dependent; D₂O exchangeable.
Amine Protons (-CH₂NH₂)¹HVariableBroad Singlet (br s)Chemical shift is solvent and concentration dependent; D₂O exchangeable.
Aromatic Carbons¹³C~125 - 140-Six distinct signals expected.
Methylene Carbon (-CH₂-)¹³C~45-Signal for the benzylic carbon.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Detailed Research Findings:

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups. General spectral regions for sulfonamides are well-established. researchgate.netrsc.org The presence of both a primary amine and a sulfonamide group results in distinct N-H stretching frequencies. The sulfonyl group (SO₂) gives rise to two strong, characteristic stretching bands.

N-H Stretching: Two types of N-H bonds are present. The sulfonamide N-H typically shows a stretching band in the range of 3350-3250 cm⁻¹. The primary amine (-NH₂) will show a pair of bands in the 3400-3300 cm⁻¹ region for the asymmetric and symmetric stretches.

S=O Stretching: The sulfonyl group produces two intense and characteristic bands. The asymmetric stretching vibration appears in the 1350-1310 cm⁻¹ range, and the symmetric stretching vibration is found at 1160-1140 cm⁻¹. rsc.org

Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching within the benzene ring occurs in the 1600-1450 cm⁻¹ region.

S-N Stretching: The stretch for the sulfur-nitrogen bond is typically observed in the 940-890 cm⁻¹ range. rsc.org

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Primary Amine (-NH₂)N-H Asymmetric & Symmetric Stretch3400 - 3300Medium
Sulfonamide (-SO₂NH₂)N-H Stretch3350 - 3250Medium
Aromatic RingC-H Stretch3100 - 3000Medium-Weak
Sulfonyl Group (-SO₂)Asymmetric Stretch1350 - 1310Strong
Aromatic RingC=C Stretch1600 - 1450Medium-Variable
Sulfonyl Group (-SO₂)Symmetric Stretch1160 - 1140Strong
Sulfur-Nitrogen Bond (-S-N)S-N Stretch940 - 890Medium

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, providing information about electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.

Detailed Research Findings:

The primary chromophore in this compound is the benzene ring. Substituents on the ring can shift the absorption maxima (λmax) to longer wavelengths (bathochromic shift) and affect the absorption intensity. The parent compound, benzenesulfonamide, shows absorption maxima around 218 nm and 264 nm. sielc.com The presence of the sulfonamide and the aminomethyl groups, which act as auxochromes, is expected to cause a slight bathochromic shift of these bands due to electronic interactions with the benzene π-system. hnue.edu.vn The primary absorptions are due to π → π* transitions within the aromatic ring.

Table 3: Expected UV-Visible Absorption Bands for this compound

Transition Type Chromophore Predicted λmax (nm)
π → πBenzene Ring~210 - 225
π → πBenzene Ring (secondary band)~265 - 275

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Detailed Research Findings:

For this compound (Molecular Weight: 186.23 g/mol ), the mass spectrum would show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) at m/z 186 or 187, respectively. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Studies on aromatic sulfonamides reveal common fragmentation pathways. nih.govnih.gov

Loss of Sulfur Dioxide (SO₂): A characteristic fragmentation for arylsulfonamides is the elimination of a neutral SO₂ molecule (64 Da). nih.govaaqr.org

Benzylic Cleavage: Cleavage of the C-C bond between the benzene ring and the methylene group is a common pathway for benzyl (B1604629) compounds. However, the most likely cleavage is alpha to the amino group, leading to the loss of the CH₂NH₂ radical. A more dominant fragmentation is the cleavage of the C-S bond.

C-S Bond Cleavage: Fission of the bond between the aromatic ring and the sulfur atom can lead to a fragment corresponding to the aminomethylphenyl cation at m/z 106.

Formation of Tropylium (B1234903) Ion: Rearrangement of the aminomethylphenyl cation could lead to the formation of a substituted tropylium ion.

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

Proposed Fragment Structure / Neutral Loss Predicted m/z
[M+H]⁺C₇H₁₁N₂O₂S⁺187
[M]⁺C₇H₁₀N₂O₂S⁺186
[M-SO₂]⁺C₇H₁₀N₂⁺122
[C₇H₈N]⁺aminomethylphenyl cation106
[C₆H₅SO₂]⁺benzenesulfonyl cation141

X-ray Diffraction (XRD) for Molecular Structure Elucidation

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. It provides precise measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs in the solid state.

Detailed Research Findings:

While the specific crystal structure of this compound is not available in the searched literature, extensive crystallographic studies on related substituted benzenesulfonamides provide a strong basis for predicting its solid-state structure. nih.govnih.govresearchgate.net

Hydrogen Bonding: A dominant feature in the crystal packing of sulfonamides is the formation of intermolecular hydrogen bonds. It is highly probable that this compound molecules would form centrosymmetric dimers or infinite chains through N-H···O hydrogen bonds, where the sulfonamide N-H group acts as a hydrogen bond donor and one of the sulfonyl oxygen atoms acts as an acceptor. researchgate.netnsf.gov

Intramolecular Interactions: The presence of the aminomethyl group at the ortho position creates the possibility of an intramolecular hydrogen bond between the amine hydrogen and one of the sulfonyl oxygens, which could influence the molecule's conformation.

Table 5: Typical Bond Lengths and Angles in Substituted Benzenesulfonamides from XRD Data

Parameter Atoms Involved Typical Value Reference
Bond LengthS=O1.42 - 1.44 Å nsf.gov
Bond LengthS-N1.61 - 1.63 Å nsf.gov
Bond LengthS-C (aromatic)1.76 - 1.78 Å nsf.gov
Torsion AngleC-SO₂-NH-C55° - 85° researchgate.net

Therapeutic Implications and Future Research Directions

Potential Therapeutic Applications Derived from 2-(Aminomethyl)benzenesulfonamide Scaffolds

Oncology

Derivatives of the this compound scaffold have demonstrated significant potential in the field of oncology, with research highlighting their activity against various cancer types and their utility in diagnostic applications.

Breast Cancer: The overexpression of certain enzymes in tumors, such as carbonic anhydrases (CAs), has made them attractive targets for anticancer drug development. nih.govnih.gov Benzenesulfonamide (B165840) derivatives have been investigated as inhibitors of these enzymes. nih.govnih.gov For instance, a series of benzenesulfonamides incorporating a 1,3,5-triazine (B166579) linker were synthesized and evaluated for their inhibitory activity against human carbonic anhydrase IX (hCA IX), an isoform overexpressed in many solid tumors, including breast cancer. nih.gov One of the most active inhibitors, compound 12i , demonstrated a potent inhibitory constant (Kᵢ) of 38.8 nM against hCA IX. nih.gov This compound also exhibited significant cytotoxic activity under hypoxic conditions against the MDA-MB-468 breast cancer cell line with a half-maximal inhibitory concentration (IC₅₀) of 1.48 ± 0.08 µM. nih.gov Another compound from this series, 12d , showed the best growth inhibition percentage (GI%) of 62% against the MDA-MB-468 breast cancer cell line. nih.gov

Furthermore, benzenesulfonamide-bearing imidazole (B134444) derivatives have been explored for their activity in triple-negative breast cancer. nih.gov These compounds were found to inhibit the growth of MDA-MB-231 triple-negative breast cancer cell spheroids. nih.gov Similarly, a study on new aryl thiazolone-benzenesulfonamides identified compounds 4e , 4g , and 4h as having significant inhibitory effects against the MDA-MB-231 breast cancer cell line, with IC₅₀ values ranging from 1.52 to 6.31 µM. nih.gov These compounds also showed remarkable selectivity for CA IX over CA II. nih.gov

Biginelli's reaction products bearing the benzenesulfonamide moiety have also been synthesized and tested for their antiproliferative effects. nih.gov A diphenylpyrimidine derivative, compound 23 , displayed strong antiproliferative activity against the triple-negative breast cancer cell line MDA-MB-231. nih.gov

Colon Cancer: A series of benzenesulfonamide derivatives were synthesized and evaluated for their anti-proliferative activity against a panel of cancer cell lines. nih.gov Compound BA-3b emerged as a highly potent agent with IC₅₀ values ranging from 0.007 to 0.036 μM against seven cancer cell lines, including those of colon cancer. nih.gov The mechanism of action for these compounds was identified as tubulin polymerization inhibition. nih.gov

Cervical Cancer: While direct studies on this compound derivatives and cervical cancer are limited in the provided results, the broad-spectrum anticancer activity of some derivatives suggests potential applicability. nih.gov For example, the potent activity of compound BA-3b against a range of cancer cell lines indicates that its efficacy against cervical cancer cell lines would be a valuable area for future investigation. nih.gov

Tumor Hypoxia Imaging: The overexpression of carbonic anhydrase IX (CA IX) in hypoxic tumors presents an opportunity for targeted imaging agents. nih.govnih.gov Benzenesulfonamide derivatives, known inhibitors of CA IX, have been explored for this purpose. nih.gov A novel benzenesulfonamide derivative, 4-((3-cyano-4-(2,4-dichlorophenyl)-6-phenylpyridin-2-yl)amino)-N-(diaminomethylene)benzenesulfonamide (3) , was synthesized and showed remarkable anti-cancer activity against MCF-7 cells. nih.gov This compound was then entrapped in gold citrate (B86180) nanoparticles and labeled with Technetium-99m (⁹⁹ᵐTc) to develop a potential tumor-targeting agent. nih.gov The development of such radiolabeled nanoparticles highlights the potential of this compound scaffolds in creating diagnostic tools for cancer. nih.gov

Table 1: Anticancer Activity of Selected this compound Derivatives

Infectious Diseases

The this compound scaffold has been a fruitful starting point for the development of novel agents to combat a range of infectious diseases.

Bacterial Infections: Several studies have highlighted the antibacterial potential of benzenesulfonamide derivatives. A series of pyrazolyl benzenesulfonamide derivatives were synthesized and showed dual anti-inflammatory and antimicrobial activities. drugbank.com Specifically, compounds 9a (4-(3-Phenyl-4-cyano-1H-pyrazol-1-yl)benzenesulfonamide) and 9b (4-(3-Tolyl-4-cyano-1H-pyrazol-1-yl)benzenesulfonamide) were identified as potent antimicrobial agents against Escherichia coli and Staphylococcus aureus. drugbank.com

In another study, new benzenesulfonamide derivatives were evaluated for their antibacterial and anti-biofilm activities. nih.gov Compounds 4e , 4g , and 4h demonstrated significant inhibition against S. aureus, with inhibition percentages of 80.69%, 69.74%, and 68.30% respectively, at a concentration of 50 μg/mL. nih.gov Furthermore, compounds 4g and 4h exhibited potent anti-biofilm activity against Klebsiella pneumoniae. nih.gov The inhibition of carbonic anhydrases present in bacteria is thought to be a mechanism contributing to their antibacterial effects. nih.gov

The synthesis of 2-phenylsulphonamide derivatives of amino acids also yielded compounds with effective antibacterial properties against both gram-positive (Staph and Streptococcus) and gram-negative (E-coli, Klebsiella, Proteus, and pseudomonas) bacteria. researchgate.net Additionally, some synthesized sulfonamide derivatives showed moderate activity against Escherichia coli. impactfactor.org

Fungal Infections: The search for new antifungal agents has led to the exploration of benzenesulfonamide derivatives. One study focused on the synthesis of 5-arylfuran-2-carboxamide derivatives, with one such derivative incorporating a 4-(2-aminoethyl)benzenesulfonamide (B156865) moiety. mdpi.com While the specific activity of this compound was not detailed, the broader class of arylsulfonamides has shown fungistatic and fungicidal effects against various Candida species, including C. albicans, C. glabrata, and C. parapsilosis. mdpi.com Another study reported that a synthesized 2-aminobenzamide (B116534) derivative, compound 5 , exhibited excellent antifungal activity against Aspergillus fumigatus, even more potent than the standard drug Clotrimazole, and also showed moderate to good activity against Candida albicans and Saccharomyces cerevisiae. mdpi.com

Viral Infections: The this compound scaffold has also been utilized in the development of antiviral agents. A study focused on creating inhibitors of the host calcium/calmodulin-dependent kinase II (CaMKII) to combat mosquito-borne flaviviruses like Dengue (DENV) and Zika (ZIKV). nih.gov Through structure-guided design, a series of benzenesulfonamide derivatives were generated. nih.gov Compound 9 (N-(4-cycloheptyl-4-oxobutyl)-4-methoxy-N-phenylbenzenesulfonamide) emerged as a potent CaMKII inhibitor and displayed significant antiviral activity against both DENV and ZIKV. nih.gov

Another area of antiviral research involving this scaffold is the development of influenza hemagglutinin (HA) inhibitors. nih.gov Structural optimization of a lead compound led to the identification of cis-3-(5-hydroxy-1,3,3-trimethylcyclohexylmethylamino)benzenesulfonamide (28) and its derivatives as potent anti-influenza agents. nih.gov These compounds act by inhibiting the fusion of the virus with the host cell membrane. nih.gov

Furthermore, various sulfonamide derivatives with heterocyclic components have been synthesized and tested against a range of viruses, including Herpes Simplex Virus-1 (HSV-1), Coxsackievirus B4 (CBV4), and Hepatitis A Virus (HAV). mdpi.com

Table 2: Antimicrobial Activity of Selected this compound Derivatives

Cardiovascular Disorders

The this compound scaffold has been investigated for its potential in managing cardiovascular conditions, particularly hypertension and issues related to vascular resistance.

Hypertension and Vascular Resistance: Research has shown that certain benzenesulfonamide derivatives can influence the cardiovascular system. A study evaluating the effect of various benzenesulfonamide derivatives on an isolated rat heart model found that 4-(2-amino-ethyl)-benzenesulfonamide significantly decreased perfusion pressure and coronary resistance compared to other tested compounds and control conditions. cerradopub.com.br The proposed mechanism for this effect is the inhibition of L-type calcium channels. cerradopub.com.br Theoretical docking studies suggested that this compound could interact with amino acid residues on the 6jp5 protein, which is associated with calcium channels. cerradopub.com.br This interaction could lead to the formation of a ligand-calcium channel complex, resulting in decreased perfusion pressure and vascular resistance. cerradopub.com.br

The potential for sulfonamide derivatives to act as calcium channel inhibitors has been noted in other studies as well. cerradopub.com.br This mechanism is significant as calcium channel blockers are a well-established class of drugs for treating hypertension. The findings suggest that derivatives of this compound could be developed as novel antihypertensive agents.

Neurological Conditions

The versatility of the this compound scaffold extends to the potential treatment of neurological conditions, with a particular focus on memory enhancement through the inhibition of specific enzymes.

Memory Enhancement: A study investigating the effects of benzenesulfonamide derivatives on various enzymes found that some of these compounds act as potent inhibitors of acetylcholinesterase (AChE). nih.gov AChE is a key enzyme in the breakdown of the neurotransmitter acetylcholine, and its inhibition is a therapeutic strategy for conditions characterized by cognitive decline, such as Alzheimer's disease.

The study synthesized a series of amine sulfonamide derivatives and tested their inhibitory effects. nih.gov The most powerful inhibition of AChE was observed with the 10 and 10i series of compounds, which had Kᵢ values in the range of 2.26 ± 0.45 to 3.57 ± 0.97 µM. nih.gov Molecular docking studies were also performed to understand the interaction between these derivatives and the AChE enzyme. nih.gov These findings indicate that benzenesulfonamide derivatives could serve as a promising scaffold for the development of new drugs aimed at enhancing memory and treating neurodegenerative diseases.

Ocular Diseases

Derivatives of this compound, particularly those that function as carbonic anhydrase inhibitors (CAIs), have significant therapeutic potential in the management of ocular diseases, most notably glaucoma. drugs.comwikipedia.orgnih.gov

Glaucoma: Glaucoma is a condition often characterized by elevated intraocular pressure (IOP). nih.gov Carbonic anhydrase inhibitors work by reducing the secretion of aqueous humor in the eye, which in turn lowers IOP. drugs.comwikipedia.orgnih.gov The sulfonamide moiety is a key feature of many CAIs. nih.gov

Several generations of CAIs have been developed for the treatment of glaucoma. First-generation systemic drugs include acetazolamide (B1664987) and methazolamide. nih.gov Second-generation topical treatments, such as dorzolamide (B1670892) and brinzolamide, were developed to reduce systemic side effects. nih.gov

Research into new benzenesulfonamide derivatives continues to seek more effective and selective inhibitors of the carbonic anhydrase isoforms relevant to glaucoma (CA II, IV, and XII). nih.gov For example, a study on 3-amino-4-hydroxy-benzenesulfonamide derivatives identified compounds with varying affinities for different CA isoenzymes. mdpi.com Compound 25 from this series was studied in complex with CAI and CAII using X-ray crystallography to understand its binding mode. mdpi.com The development of third-generation CAIs, which may include hybrid molecules with other IOP-lowering mechanisms, is an active area of research. nih.gov

Metabolic Disorders

The this compound scaffold has shown promise in the development of therapeutic agents for metabolic disorders such as diabetes and obesity.

Diabetes: Several studies have explored the antidiabetic potential of benzenesulfonamide derivatives. One approach involves the inhibition of enzymes like α-glucosidase and α-amylase, which are involved in carbohydrate digestion and glucose absorption. semanticscholar.org A series of novel sulfonamide derivatives were synthesized and showed inhibitory activity against these enzymes. semanticscholar.org

Another target for antidiabetic drugs is protein tyrosine phosphatase 1B (PTP1B). nih.gov Inhibition of PTP1B can improve insulin (B600854) sensitivity. A study focused on benzenesulfonamide derivatives as PTP1B inhibitors found that one derivative, compound 10a , exhibited potent PTP1B inhibition and showed promising anti-diabetic and anti-obesity effects in preclinical models. nih.gov

Furthermore, N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives have been synthesized and shown to have in vivo antidiabetic activity in a non-insulin-dependent diabetes mellitus rat model. sigmaaldrich.com Some of these compounds also demonstrated inhibitory activity against the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is another target for diabetes therapy. sigmaaldrich.com A series of N-(4-phenylthiazol-2-yl)benzenesulfonamides also showed significant hypoglycemic properties in a streptozotocin-induced diabetic rat model. nih.gov

Obesity: The link between PTP1B inhibition and potential anti-obesity effects was highlighted in the study of benzenesulfonamide derivatives. nih.gov Compound 10a , which was a potent PTP1B inhibitor, also demonstrated promising anti-obesity effects in diabetic and obesity mice models. nih.gov This suggests that the this compound scaffold could be utilized to develop dual-action agents that address both diabetes and obesity.

Table 3: Activity of Selected this compound Derivatives in Metabolic Disorders

Challenges in the Translation of this compound Derivatives to Clinical Applications

The journey of a promising this compound derivative from laboratory synthesis to a clinically approved therapy is fraught with challenges. A primary obstacle is the stringent regulatory approval process for any new drug, which is both time-consuming and expensive. datainsightsmarket.com Beyond regulatory hurdles, inherent properties of the sulfonamide class can present difficulties. These include potential issues with bioavailability, metabolic stability, and the need to establish a clear structure-activity relationship to optimize efficacy while minimizing potential off-target effects. nih.govopenaccesspub.org

Furthermore, the emergence of resistance, particularly in the context of antimicrobial applications, necessitates continuous innovation to maintain efficacy. ijpsjournal.com For any new sulfonamide-based drug, it must demonstrate significant advantages over existing treatments, as it will enter a competitive market where alternative therapeutic classes are already established. datainsightsmarket.com Overcoming these challenges requires not only innovative chemical synthesis but also strategic preclinical and clinical trial design to clearly demonstrate the unique therapeutic value and safety of new derivatives.

Emerging Research Areas and Innovations

To address the challenges and unlock the full therapeutic potential of the this compound core, researchers are exploring several cutting-edge areas. These innovations focus on enhancing the functionality of the molecules, employing advanced design techniques, and optimizing their delivery within the body.

A significant trend in drug development is the creation of multifunctional or "hybrid" molecules that can act on multiple biological targets simultaneously. This approach is particularly relevant for complex diseases like cancer or infections with associated inflammation. The this compound scaffold is an ideal starting point for such agents. ajchem-b.comresearchgate.net

Researchers have successfully synthesized pyrazolyl benzenesulfonamide derivatives that exhibit potent dual anti-inflammatory and antimicrobial properties. researchgate.net Another promising avenue is the development of derivatives as enzyme inhibitors. For example, benzenesulfonamides incorporating hydantoin (B18101) moieties have been shown to be potent inhibitors of carbonic anhydrases (CAs), enzymes implicated in conditions like glaucoma and certain cancers. mdpi.com This strategy of combining pharmacophores can lead to synergistic effects, improved efficacy, and a lower likelihood of developing resistance.

Table 1: Inhibitory Activity of Selected Benzenesulfonamide Derivatives against Human Carbonic Anhydrase (hCA) Isoforms

Compound Target Inhibition Constant (KI) (nM)
8d (unsubstituted benzyl (B1604629) derivative) hCA II 8.7
8l (2-fluorobenzyl derivative) hCA II 1.2
Acetazolamide (Standard) hCA II 12.1

Data sourced from studies on benzenesulfonamides incorporating hydantoin moieties.

Traditional drug discovery is often a process of trial and error. However, the integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing this paradigm. nih.gov These computational tools can analyze vast datasets to identify promising molecular structures, predict their biological activity and potential toxicity, and optimize their properties before they are ever synthesized in a lab. nih.govnih.gov

For sulfonamide derivatives, AI algorithms can be used to:

Generate Novel Compounds: AI can design new molecules based on the this compound core with specific desired properties. youtube.comstanford.edu

Predict Target Interactions: Machine learning models can predict how a derivative will bind to a specific protein target, speeding up the identification of lead compounds. nih.gov

Optimize Pharmacokinetics: AI can help in designing molecules with better absorption, distribution, metabolism, and excretion (ADME) profiles, increasing the chances of clinical success. youtube.com

An active compound is only effective if it can reach its target site in the body in a sufficient concentration. Advanced drug delivery systems (DDS) are designed to overcome challenges like poor solubility, rapid degradation, and off-target toxicity. For this compound derivatives, these systems can be transformative.

Key DDS technologies being explored include:

Nanoparticle-based Carriers: Encapsulating the drug in lipid or polymeric nanoparticles can protect it from enzymatic degradation, improve its bioavailability, and allow for controlled release over time.

Liposomes: These vesicles are biocompatible and can carry both water-soluble and fat-soluble drugs, making them versatile carriers for sulfonamide derivatives.

Targeted Delivery: By modifying the surface of these carriers with specific ligands, the drug can be directed specifically to diseased tissues, such as tumors or sites of infection, thereby increasing efficacy and reducing systemic side effects.

These advanced systems ensure that the therapeutic agent is delivered effectively, maximizing its therapeutic window and improving patient outcomes.

Analysis of the Patent Landscape and Commercialization Potential for Novel this compound-based Therapies

The commercialization potential of new this compound-based therapies is intrinsically linked to a robust intellectual property (IP) strategy. The patent landscape for sulfonamide derivatives is active, reflecting the broad therapeutic interest in this scaffold. nih.govnih.gov A successful commercialization effort requires securing patent protection for several key aspects:

Composition of Matter: This is the most critical type of patent, covering the novel chemical structure of the this compound derivative itself.

Method of Use: These patents protect the use of the compound for treating a specific disease or condition.

Process Patents: These cover the specific, novel synthetic methods used to produce the compound. google.com

A comprehensive patent portfolio, filed in key pharmaceutical markets across the globe, is essential to attract investment for expensive clinical trials and to secure market exclusivity upon approval. nih.gov The versatility of the sulfonamide scaffold, allowing for the development of drugs across multiple therapeutic areas such as oncology, infectious diseases, and inflammatory conditions, indicates a significant and diverse commercialization potential. ajchem-b.comnih.gov As research continues to yield novel and effective derivatives, the value of this chemical class in the pharmaceutical market is set to grow.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(Aminomethyl)benzenesulfonamide, and what factors influence reaction yields?

  • Methodological Answer : The synthesis typically starts with benzenesulfonyl chloride derivatives. For example, 4-(Aminomethyl)benzenesulfonamide is synthesized by reacting 4-(chloromethyl)benzenesulfonyl chloride with ammonia under basic conditions. Key factors include:

  • Reagent purity : Impurities in sulfonyl chlorides can lead to side reactions.
  • Temperature control : Excess heat may cause decomposition; reactions are often conducted at 0–5°C initially, then warmed to room temperature.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
  • Monitoring : Thin-layer chromatography (TLC) or HPLC is used to track reaction progress .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify proton environments and confirm sulfonamide group formation (e.g., NH2_2 protons at δ 4.5–5.5 ppm) .
  • X-ray crystallography : Single-crystal analysis resolves bond lengths (e.g., S–N bond ~1.63 Å) and dihedral angles between the sulfonamide and benzene ring, critical for understanding steric effects .
  • IR spectroscopy : Stretching vibrations of sulfonamide (SO2_2 asymmetric stretch ~1350 cm1^{-1}) validate functional group integrity .

Q. What analytical techniques are suitable for quantifying this compound in complex mixtures?

  • Methodological Answer :

  • HPLC with UV detection : Use a C18 column (e.g., 250 × 4.6 mm, 5 µm) and mobile phase of acetonitrile:water (70:30) at 1 mL/min. Retention time ~6.2 min .
  • Derivatization for sensitivity : Pre-column labeling with dansyl chloride enhances fluorescence detection limits (LOD ~0.1 ng/mL) .

Advanced Research Questions

Q. What methodological challenges arise in resolving enantiomers of this compound derivatives, and how can HPLC with chiral stationary phases address these?

  • Methodological Answer : Enantiomer separation requires chiral columns (e.g., Chiralpak IA). Challenges include:

  • Low inherent chirality : Derivatize with aryl sulfonyl chlorides (e.g., 2-naphthalenesulfonyl chloride) to introduce bulky groups for better resolution .
  • Mobile phase optimization : Add 0.1% trifluoroacetic acid to suppress silanol interactions, improving peak symmetry .
  • Validation : Calculate enantiomeric excess (ee%) via peak area ratios and validate with circular dichroism (CD) spectroscopy .

Q. How can computational models guide the design of this compound derivatives with enhanced biological activity against Mycobacterium tuberculosis?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to predict binding to mycobacterial carbonic anhydrase (MtCA). Prioritize derivatives with hydrogen bonds to Zn2+^{2+} in the active site .
  • QSAR models : Train machine learning models on IC50_{50} data to correlate substituent electronegativity (e.g., –CF3_3) with inhibitory potency. Validate with synthesis and MIC assays .

Q. In synthesizing this compound derivatives, how do substituents on the benzene ring affect reaction kinetics and product stability under varying conditions?

  • Methodological Answer :

  • Electron-withdrawing groups (EWGs) : –NO2_2 or –Cl substituents accelerate nucleophilic substitution but may reduce stability due to increased electrophilicity. Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) .
  • Steric effects : Ortho-substituents hinder sulfonamide formation, requiring higher temperatures (80°C) or microwave-assisted synthesis .

Q. How can researchers reconcile contradictory data on the biological activity of this compound derivatives across different assay systems?

  • Methodological Answer :

  • Assay standardization : Compare IC50_{50} values under identical conditions (e.g., pH 7.4, 37°C).
  • Membrane permeability studies : Use Caco-2 cell monolayers to differentiate intrinsic activity from transport limitations.
  • Meta-analysis : Apply statistical tools (e.g., ANOVA) to identify outliers or assay-specific biases in published datasets .

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2-(Aminomethyl)benzenesulfonamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.